molecular formula C22H27N3O B15557244 N-Allylnoriso-LSD

N-Allylnoriso-LSD

Cat. No.: B15557244
M. Wt: 349.5 g/mol
InChI Key: JCQLEPDZFXGHHQ-OXJNMPFZSA-N
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Description

N-Allylnoriso-LSD is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

(6aR,9S)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3/t16-,20+/m0/s1

InChI Key

JCQLEPDZFXGHHQ-OXJNMPFZSA-N

Origin of Product

United States

Foundational & Exploratory

N-Allylnoriso-LSD: A Technical Guide to its Synthesis, Pharmacology, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Allylnoriso-LSD, a lesser-known derivative of the lysergamide (B1675752) family, represents an intriguing molecule within the structure-activity relationship landscape of psychedelic compounds. This technical guide provides a comprehensive overview of this compound, focusing on its probable discovery as part of systematic chemical exploration, its synthesis, and its pharmacological properties. Drawing from the seminal work in the field, this document presents quantitative data in structured tables, details key experimental protocols, and visualizes relevant chemical and logical relationships using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of serotonergic compounds and the development of novel therapeutics.

Discovery and History

The discovery of this compound was not a singular, serendipitous event in the same vein as Albert Hofmann's discovery of LSD's psychoactive properties in 1943.[1][2][3] Instead, its creation is rooted in the systematic exploration of the lysergamide scaffold by chemists seeking to understand the structural requirements for psychedelic activity.

Following the initial synthesis of lysergic acid diethylamide (LSD) in 1938, numerous analogs were synthesized to investigate the impact of structural modifications on potency and qualitative effects.[4][5] The core structure of LSD has several key features that can be altered, including the substituents on the amide nitrogen, the indole (B1671886) nitrogen, and the nitrogen at the 6-position of the ergoline (B1233604) ring.

This compound is a derivative of iso-LSD, which is the C8 epimer of LSD. Iso-LSD is often a byproduct in the synthesis of LSD and is considered non-psychedelic in humans. The "nor" prefix in this compound indicates the absence of the methyl group at the N6 position of the ergoline ring, a modification that on its own in the LSD series (to form nor-LSD) significantly reduces or abolishes psychedelic activity. The "N-Allyl" designation refers to the attachment of an allyl group to this N6 position.

The synthesis and pharmacological evaluation of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including the N-allyl analog, were described in a 1985 paper by Hoffman and Nichols. This research aimed to explore the structure-activity relationships at the N6 position. Therefore, the "discovery" of this compound can be attributed to this systematic scientific inquiry rather than a specific historical moment.

Synthesis

A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives was developed by Hoffman and Nichols. While the paper does not explicitly detail the synthesis of the iso form, a parallel synthesis starting from nor-iso-LSD can be inferred. The general procedure involves the alkylation of the N6 nitrogen of the corresponding nor-lysergamide.

Proposed Synthesis of this compound

The synthesis would likely begin with the demethylation of iso-LSD to yield nor-iso-LSD. Subsequently, nor-iso-LSD would be alkylated with an allyl halide (e.g., allyl bromide) to introduce the allyl group at the N6 position.

Conceptual Experimental Protocol:

  • Demethylation of iso-LSD to Nor-iso-LSD: A solution of iso-LSD in a suitable solvent (e.g., chloroform) would be treated with a demethylating agent, such as cyanogen (B1215507) bromide (von Braun reaction) or a chloroformate reagent, followed by hydrolysis to yield nor-iso-LSD.

  • N-Alkylation of Nor-iso-LSD: Nor-iso-LSD would then be dissolved in an appropriate aprotic solvent (e.g., DMF) and treated with a base (e.g., potassium carbonate) to deprotonate the indole nitrogen. Allyl bromide would then be added to the reaction mixture to alkylate the N6 nitrogen, yielding this compound.

  • Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography, to isolate this compound from any remaining starting materials or byproducts.

Pharmacology

The pharmacology of this compound is not extensively characterized in the scientific literature. However, the work by Hoffman and Nichols provides crucial insights into its in vivo activity in rats trained to discriminate d-LSD from saline. This assay is a standard method for assessing the subjective effects of psychoactive drugs in animals and predicting their potential for psychedelic-like activity in humans.

The study revealed that N-allylnor-LSD (the non-iso version) was approximately 2-3 times more potent than LSD in substituting for the LSD discriminative stimulus. This is a significant finding, as most modifications to the LSD molecule result in a decrease in potency. It is important to note that this data pertains to the nor-LSD derivative, not the noriso-LSD derivative. However, it provides the most relevant available data for understanding the potential effects of the N-allyl substitution.

The pharmacology of the parent compound, iso-LSD, is characterized by a significantly lower affinity for serotonin (B10506) receptors compared to LSD and a lack of psychedelic effects in humans. It is plausible that while the N-allyl substitution might increase potency at the receptor level, the "iso" configuration of the C8 carboxamide group likely prevents the molecule from inducing the specific conformational changes in the serotonin 5-HT2A receptor that are thought to be responsible for psychedelic effects.

Mechanism of Action

The presumed mechanism of action for this compound, like other lysergamides, would involve interaction with serotonin receptors, particularly the 5-HT2A receptor. The psychedelic effects of LSD are primarily attributed to its partial agonist activity at this receptor. However, given that iso-LSD is inactive, it is unlikely that this compound would produce psychedelic effects. Its pharmacological profile would be of interest for understanding the specific structural requirements for receptor activation and signaling.

Data Presentation

Table 1: In Vivo Potency of N(6)-Alkyl Nor-LSD Derivatives in Rats
CompoundED50 (nmol/kg)Potency Relative to d-LSD
d-LSD185.51.0
N(6)-Ethyl-nor-LSD~62 - 93~2 - 3x more potent
N(6)-Allyl-nor-LSD ~62 - 93 ~2 - 3x more potent
N(6)-Propyl-nor-LSD~185.5Equipotent
N(6)-Isopropyl-nor-LSD~3710.5x as potent
N(6)-n-Butyl-nor-LSD~18550.1x as potent
Nor-LSDNo generalizationInactive
N(6)-2-Phenethyl-nor-LSDNo generalizationInactive

Data extracted from Hoffman, A. J., & Nichols, D. E. (1985). Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. Journal of Medicinal Chemistry, 28(9), 1252–1255.

Experimental Protocols

Two-Lever Drug Discrimination Assay

The primary experimental protocol used to characterize the in vivo effects of N-Allylnor-LSD was the two-lever drug discrimination assay in rats.

Objective: To determine if novel compounds produce subjective effects similar to a known drug of abuse (in this case, d-LSD).

Methodology:

  • Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of d-LSD with one lever (the "drug" lever) and the administration of saline with the other lever (the "saline" lever).

  • Testing: Once the rats have learned to reliably press the correct lever based on whether they received d-LSD or saline, they are tested with a novel compound (e.g., N-Allylnor-LSD).

  • Data Collection: The percentage of responses on the drug lever is recorded for a range of doses of the test compound. An ED50 value is calculated, which represents the dose at which the animals make 50% of their responses on the drug lever.

  • Interpretation: If a compound fully substitutes for d-LSD (i.e., the animals predominantly press the drug lever), it is considered to have LSD-like subjective effects. The potency of the compound is determined by its ED50 value relative to that of d-LSD.

Visualizations

Synthesis_Pathway isoLSD iso-LSD NorisoLSD Nor-iso-LSD isoLSD->NorisoLSD Demethylation NAllylnorisoLSD This compound NorisoLSD->NAllylnorisoLSD N-Alkylation (+ Allyl Bromide)

Caption: Proposed synthesis pathway for this compound.

Logical_Relationship cluster_LSD LSD Series cluster_isoLSD iso-LSD Series LSD LSD (Psychedelic) NorLSD Nor-LSD (Inactive) LSD->NorLSD Demethylation NAllylNorLSD N-Allyl-nor-LSD (More potent than LSD in rats) NorLSD->NAllylNorLSD N-Allylation isoLSD iso-LSD (Inactive) NorisoLSD Nor-iso-LSD (Presumed Inactive) isoLSD->NorisoLSD Demethylation NAllylnorisoLSD This compound (Pharmacology Unknown) NorisoLSD->NAllylnorisoLSD N-Allylation

Caption: Structural and activity relationships of LSD and iso-LSD derivatives.

Experimental_Workflow start Rat Training (d-LSD vs. Saline Lever Press) test Administer Test Compound (e.g., N-Allylnor-LSD) start->test observe Observe Lever Selection test->observe data Record % of Responses on Drug Lever observe->data analyze Calculate ED50 and Relative Potency data->analyze

Caption: Workflow for the two-lever drug discrimination assay.

Conclusion

This compound remains a sparsely studied compound within the vast family of lysergamides. Its origins lie in the systematic, rational drug design efforts to probe the structure-activity relationships of psychedelic agents. While the available data on its direct pharmacological effects are limited, the existing research on related compounds, particularly N-allylnor-LSD, suggests that the N-allyl substitution can significantly enhance potency in vivo. However, the iso-stereochemistry at the C8 position likely precludes any significant psychedelic activity. Further research, including receptor binding assays and functional studies, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a pharmacological tool or therapeutic lead. This guide provides a foundational understanding for future investigations into this and other novel lysergamide derivatives.

References

N-Allylnoriso-LSD: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical guide on N-Allylnoriso-LSD, a lysergamide (B1675752) derivative. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and pharmacology. This guide consolidates available data on the compound's chemical properties, synthesis, analytical characterization, and pharmacological profile, presenting it in a structured and accessible format.

Chemical and Physical Properties

This compound, also known as 6-Allyl-6-norisolysergic acid diethylamide, is a derivative of lysergic acid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 176108-44-4[1][2][3][4][5][6]
Molecular Formula C22H27N3O[1][2][4]
Molecular Weight 349.47 g/mol [1][2][4]
Synonyms iso-AL-LAD, N-Allyl-noriso LSD, 6-Allyl-6-norisolysergic Acid diethylamide[5]

Synthesis

A method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including the N-allyl derivative, was developed by Hoffman and Nichols in 1985.[5][7] The general principle involves the alkylation of the nor-LSD nitrogen at the 6-position.

A described synthesis of a related compound, N(6)-allyl-LSD, starts with d-LSD dissolved in chloroform.[7] This solution is diluted with carbon tetrachloride and added to a refluxing solution of cyanogen (B1215507) bromide (BrCN) in carbon tetrachloride under a nitrogen atmosphere.[7] The reaction is heated and refluxed for several hours.[7] While this specific protocol is for the N(6)-allyl derivative of LSD, a similar approach would be applicable for the synthesis of this compound starting from noriso-LSD.

Analytical Methodologies

The analytical characterization of lysergamides like this compound is crucial for forensic and research purposes. Various techniques are employed for the identification and quantification of these compounds.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of LSD and its analogs.[8] A common approach involves using a C8 or C18 reversed-phase column with a mobile phase gradient. For instance, a gradient elution program for a related compound involved a mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid).[3]

Table 2: Example HPLC Gradient Program [3]

Time (min)% Acetonitrile (B)
0-22
1560
2080
252

Detection is often performed using a diode array detector (DAD) or mass spectrometry (MS).[3][8] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though the non-volatile and thermally labile nature of some lysergamides can present challenges.[9]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state infrared (IR) analysis are used for the structural elucidation of these compounds.[3]

Pharmacological Profile

The pharmacological effects of this compound and related compounds are primarily mediated through their interaction with serotonin (B10506) receptors.

Receptor Binding and Signaling

LSD and its analogs are known to bind to a wide range of serotonin (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate their psychedelic effects.[6][10] The interaction with the 5-HT2A receptor initiates a signaling cascade. While specific signaling pathway data for this compound is limited, the general pathway for LSD at the 5-HT2A receptor is well-documented and serves as a likely model.

The binding of a lysergamide agonist to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), leads to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream_effects Downstream Cellular Effects Ca_release->Downstream_effects PKC_activation->Downstream_effects Ligand This compound Ligand->5HT2A_R Binds to

Figure 1: Postulated 5-HT2A receptor signaling pathway for this compound.

In Vivo Studies and Potency

Studies on N(6)-alkyl norlysergic acid N,N-diethylamide derivatives have been conducted to evaluate their LSD-like discriminative stimulus properties in rats.[5] The N(6)-allyl derivative was found to be approximately 2-3 times more potent than LSD in this assay.[5]

In a head-twitch response (HTR) assay in mice, a model for 5-HT2A receptor activation, the related compound AL-LAD (N6-allyl-6-norlysergic acid diethylamide) was shown to be slightly less potent than LSD.[3]

Table 3: Potency of AL-LAD and LSD in Mouse Head-Twitch Response Assay [3]

CompoundED50 (nmol/kg)
AL-LAD174.9
LSD132.8

Experimental Protocols

Animal Behavioral Assay: Head-Twitch Response (HTR)

The following protocol is based on studies of the related compound AL-LAD and is a standard method for assessing 5-HT2A receptor activation in vivo.[3][11]

Objective: To quantify the 5-HT2A receptor-mediated head-twitch response in mice following the administration of a test compound.

Animals: Male C57BL/6J mice are commonly used.[3]

Procedure:

  • Animals are habituated to the testing environment.

  • The test compound (e.g., this compound) is administered via intraperitoneal (IP) injection at various doses. A vehicle control (e.g., saline) is also administered to a separate group of animals.

  • Immediately after injection, mice are placed individually in observation chambers.

  • Head twitches are recorded for a defined period, typically 30 minutes, using a magnetometer coil system or by trained observers.

  • Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated using nonlinear regression.

HTR_Experimental_Workflow Start Start: HTR Assay Animal_Prep Animal Preparation (Male C57BL/6J Mice) Start->Animal_Prep Dosing Compound Administration (IP Injection, Various Doses) Animal_Prep->Dosing Observation Observation Period (30 min in Chamber) Dosing->Observation Data_Collection Data Collection (Record Head Twitches) Observation->Data_Collection Analysis Data Analysis (Nonlinear Regression, ED50 Calculation) Data_Collection->Analysis End End: Potency Determined Analysis->End

Figure 2: Workflow for the Head-Twitch Response (HTR) experimental protocol.

Conclusion

This compound is a potent lysergamide with a pharmacological profile that is of significant interest to the research community. While specific data on this particular isomer is not as abundant as for its close relatives, AL-LAD and LSD, the available information provides a solid foundation for further investigation. The methodologies and data presented in this guide are intended to support and inform future research into the synthesis, analysis, and pharmacological characterization of this compound and other novel psychoactive compounds. Researchers should exercise caution and adhere to all relevant safety and legal guidelines when working with this and similar substances.

References

Pharmacological Profile of N-Allylnoriso-LSD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-LSD (LA-LSD, AL-LAD), a lysergamide (B1675752) analog of lysergic acid diethylamide (LSD), has garnered significant interest within the scientific community for its unique psychedelic properties. This document provides a comprehensive overview of the pharmacological profile of AL-LAD, detailing its receptor binding affinity, functional activity, and presumed signaling pathways. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided, alongside visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, scientifically known as 6-allyl-6-nor-lysergic acid diethylamide, is a semisynthetic psychedelic of the lysergamide class.[1] Structurally similar to LSD, AL-LAD is distinguished by the substitution of an allyl group at the R6 position of the nor-lysergic acid skeleton, in place of the methyl group found in LSD.[1] This modification results in a distinct pharmacological profile and subjective effects. Anecdotal reports suggest that AL-LAD produces a psychedelic experience with a shorter duration and a more visual, less introspective character compared to LSD.[2] This document aims to provide a detailed technical overview of the current scientific understanding of AL-LAD's pharmacology.

Receptor Binding Affinity

AL-LAD's psychoactive effects are primarily mediated by its interaction with serotonin (B10506) and dopamine (B1211576) receptors.[3][4] It exhibits a high affinity for the serotonin 5-HT2A receptor, a key target for classic psychedelics. The binding affinities (Ki) of AL-LAD for various receptors are summarized in the table below.

Receptor Radioligand Tissue Source Ki (nM) Reference
5-HT2A[3H]ketanserinRat Frontal Cortex8.1
5-HT2A[125I]-R-DOIRat Frontal Cortex3.4

This table will be expanded as more comprehensive receptor screening data becomes publicly available.

Functional Activity

AL-LAD acts as a potent agonist at the 5-HT2A receptor. Its functional activity has been characterized through in vivo behavioral assays in rodents, which are predictive of psychedelic effects in humans.

Assay Species Metric Value Comparison to LSD Reference
Head-Twitch Response (HTR)MouseED50174.9 nmol/kgSlightly less potent
Drug DiscriminationRatPotency~3.5x more potentMore potent

Signaling Pathways

The psychedelic effects of AL-LAD are believed to be initiated by its agonism at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor is known to trigger two primary signaling pathways: the Gq/11 pathway and the β-arrestin 2 pathway. While specific studies on the downstream signaling of AL-LAD are limited, the well-characterized 5-HT2A signaling cascade provides a strong putative model.

G_protein_signaling Putative 5-HT2A Receptor Signaling Cascade cluster_membrane Cell Membrane 5_HT2A_Receptor 5-HT2A Receptor Gq_G11 Gαq/11 5_HT2A_Receptor->Gq_G11 Activates Beta_Arrestin_2 β-Arrestin 2 5_HT2A_Receptor->Beta_Arrestin_2 Recruits AL_LAD This compound (Agonist) AL_LAD->5_HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Psychedelic_Effects Psychedelic Effects Ca2_Release->Psychedelic_Effects PKC_Activation->Psychedelic_Effects Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin_2->Receptor_Internalization MAPK_ERK_Pathway MAPK/ERK Pathway Beta_Arrestin_2->MAPK_ERK_Pathway Activates MAPK_ERK_Pathway->Psychedelic_Effects

Putative 5-HT2A Receptor Signaling Cascade for this compound.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro and in vivo assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow Radioligand Binding Assay Workflow Start Start Prepare_Receptor Prepare Receptor Membranes (e.g., from rat frontal cortex) Start->Prepare_Receptor Incubate Incubate Membranes with: - Radioligand (e.g., [3H]ketanserin) - Varying concentrations of AL-LAD Prepare_Receptor->Incubate Separate Separate Bound and Free Ligand (via rapid filtration) Incubate->Separate Quantify Quantify Radioactivity (using liquid scintillation counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Generalized workflow for a radioligand binding assay.

Detailed Methodology (Generalized):

  • Tissue Preparation: Frontal cortices from adult male Sprague-Dawley rats are dissected on ice and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (AL-LAD). Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AL-LAD that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

htr_assay_workflow Head-Twitch Response (HTR) Assay Workflow Start Start Acclimatize Acclimatize Mice to Observation Chambers Start->Acclimatize Administer Administer AL-LAD or Vehicle (intraperitoneally) Acclimatize->Administer Observe Observe and Record Head-Twitches for a Defined Period (e.g., 30-60 min) Administer->Observe Analyze Data Analysis: - Count total head-twitches - Determine ED50 Observe->Analyze End End Analyze->End

Generalized workflow for the head-twitch response assay.

Detailed Methodology (Generalized):

  • Animals: Male C57BL/6J mice are commonly used for this assay. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: The mice are placed individually in transparent observation chambers (e.g., Plexiglas cylinders) to allow for clear observation of their behavior.

  • Procedure: Following an acclimation period in the observation chambers, mice are administered various doses of AL-LAD or a vehicle control via intraperitoneal (i.p.) injection. Immediately after injection, the number of head-twitches is counted for a predetermined duration (e.g., 30 or 60 minutes). A head-twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or exploratory behavior.

  • Data Analysis: The total number of head-twitches for each animal is recorded. The data are then analyzed to generate a dose-response curve, from which the ED50 (the dose that produces 50% of the maximal response) is calculated.

Drug Discrimination Assay

This assay assesses the subjective effects of a drug by training animals to discriminate between the drug and a vehicle.

Detailed Methodology (Generalized):

  • Animals: Rats are typically used for drug discrimination studies. They are often food-restricted to maintain motivation for the food rewards used in the operant conditioning paradigm.

  • Apparatus: The experiments are conducted in operant conditioning chambers equipped with two levers, a food dispenser, and stimulus lights.

  • Training: Rats are trained to press one lever to receive a food reward after being administered a specific training drug (e.g., LSD) and the other lever after receiving a vehicle injection. Training continues until the rats can reliably discriminate between the drug and vehicle conditions.

  • Testing: Once trained, the animals are tested with various doses of the test compound (AL-LAD). The percentage of responses on the drug-appropriate lever is measured. Full substitution is considered to have occurred if the animals predominantly press the drug-appropriate lever.

  • Data Analysis: The results are used to determine the potency of the test compound in producing subjective effects similar to the training drug.

Conclusion

This compound is a potent psychedelic compound that primarily exerts its effects through agonism at the 5-HT2A receptor. Its pharmacological profile, characterized by high affinity for this receptor and robust in vivo activity in behavioral models of psychedelia, underscores its significance in the study of lysergamides. Further research, including comprehensive receptor screening and detailed investigation of its downstream signaling pathways, will be crucial for a complete understanding of its unique psychoactive properties and therapeutic potential.

References

N-Allylnoriso-LSD Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the receptor binding profile of LSD as a close structural analog and a proxy to infer the likely targets and interactions of N-Allylnoriso-LSD. The experimental protocols and signaling pathways described are standard methodologies in the field and are directly applicable to the study of novel psychedelic compounds like this compound.

Core Concepts in Receptor Binding Affinity

The interaction of a ligand, such as this compound, with a receptor is characterized by its binding affinity. This is a measure of the strength of the binding between the ligand and the receptor. High affinity means that a lower concentration of the ligand is needed to bind to the receptor. This is typically quantified using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

  • Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Receptor Binding Profile of LSD

LSD is a non-selective ligand that binds to a wide range of receptors, including serotonin (B10506), dopamine, and adrenergic receptors. Its psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT₂A receptor.[1] The following tables summarize the binding affinities (Kᵢ values in nM) of LSD at various human receptors, compiled from publicly available databases and literature.

Serotonin Receptor Binding Affinities of LSD
ReceptorKᵢ (nM)
5-HT₁A1.1
5-HT₁B4.9
5-HT₁D1.3
5-HT₂A2.9
5-HT₂B1.1
5-HT₂C2.0
5-HT₅A0.5
5-HT₆6.3
5-HT₇3.5
Dopamine Receptor Binding Affinities of LSD
ReceptorKᵢ (nM)
D₁25
D₂1.8
D₃2.3
D₄1.7
Adrenergic Receptor Binding Affinities of LSD
ReceptorKᵢ (nM)
α₁A1.6
α₁B4.1
α₂A37
α₂B1.3
β₁>1000
β₂>1000

Experimental Protocols for Receptor Binding Assays

Radioligand binding assays are a standard method for determining the binding affinity of a test compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

General Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • A fixed concentration of radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Detection cluster_analysis Data Analysis prep1 Homogenize Cells/Tissues prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Membranes prep2->prep3 prep4 Determine Protein Concentration prep3->prep4 assay1 Incubate Membranes with Radioligand prep4->assay1 assay2 Add Test Compound (e.g., this compound) assay1->assay2 assay3 Determine Non-specific Binding assay2->assay3 sep1 Filter to Separate Bound/Free Ligand assay3->sep1 sep2 Wash Filters sep1->sep2 sep3 Measure Radioactivity sep2->sep3 analysis1 Calculate Specific Binding sep3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Radioligand Binding Assay Workflow

Signaling Pathways

The binding of an agonist like LSD or this compound to a G protein-coupled receptor (GPCR), such as the 5-HT₂A receptor, initiates a cascade of intracellular events known as a signaling pathway. The 5-HT₂A receptor is primarily coupled to the Gq/11 family of G proteins.

5-HT₂A Receptor Signaling Pathway
  • Agonist Binding: The agonist binds to the 5-HT₂A receptor, causing a conformational change.

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

    • DAG and Ca²⁺ together activate protein kinase C (PKC).

  • Cellular Response: PKC phosphorylates various downstream proteins, leading to a cellular response.

In addition to the canonical Gq pathway, 5-HT₂A receptors can also signal through β-arrestin pathways, which can lead to different cellular outcomes and may play a role in the phenomenon of functional selectivity or biased agonism.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates response Cellular Response pkc->response Leads to agonist Agonist (e.g., this compound) agonist->receptor Binds

5-HT2A Receptor Gq Signaling Pathway

Conclusion

While direct binding data for this compound is currently lacking, its increased potency compared to LSD strongly suggests a high affinity for key serotonergic and dopaminergic receptors. The methodologies and pathways outlined in this guide provide a robust framework for the experimental characterization of this compound and other novel psychoactive compounds. Future research should focus on conducting comprehensive receptor binding and functional assays to fully elucidate the pharmacological profile of this compound. This will be crucial for understanding its mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to N-Allylnoriso-LSD (AL-LAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a potent psychedelic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD). First synthesized and evaluated for its LSD-like discriminative stimulus properties in the mid-1980s, AL-LAD has demonstrated significant potency as a serotonin (B10506) 5-HT₂A receptor agonist. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synthesis, pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

PropertyValue
IUPAC Name (6aR,9R)-N,N-diethyl-7-(prop-2-en-1-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
Synonyms AL-LAD, 6-allyl-6-nor-LSD, N(6)-allyl norlysergic acid N,N-diethylamide
Molecular Formula C₂₂H₂₇N₃O
Molecular Weight 349.47 g/mol
CAS Number 65527-61-9

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 3.1: Receptor Binding Affinities (Ki)
ReceptorRadioligandTissue SourceKi (nM)Reference
5-HT₂A[³H]ketanserinRat Frontal Cortex8.1[1]
5-HT₂A[[¹²⁵I]-R-DOIRat Frontal Cortex3.4[1]
Dopamine D₁[³H]SCH-23390-189 (K₀.₅)[1]
Dopamine D₂[³H]spiperone-12.3 (K₀.₅)[1]
Table 3.2: In Vivo Efficacy (ED₅₀)
AssaySpeciesTraining Drug (Dose)ED₅₀ (nmol/kg)Potency vs. LSDReference
Drug DiscriminationRatLSD (185.5 nmol/kg)13~3.5x more potent[1]
Head-Twitch ResponseMouse-174.9Slightly less potent[1]

Note: As of the latest available data, specific in vitro functional assay data (e.g., EC₅₀, Emax from calcium flux or IP₁ accumulation assays) for this compound has not been reported in the scientific literature.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis described by Hoffman and Nichols (1985).

Workflow for the Synthesis of this compound

G LSD LSD NorLSD Norlysergic acid N,N-diethylamide (Nor-LSD) LSD->NorLSD Demethylation AL_LAD This compound (AL-LAD) NorLSD->AL_LAD N-Alkylation Reagent1 Cyanogen (B1215507) Bromide in Chloroform Reagent1->LSD Reagent2 Zinc dust, Acetic Acid Reagent2->NorLSD Reagent3 Allyl Bromide, K₂CO₃ in DMF Reagent3->AL_LAD

Caption: Synthesis of this compound from LSD.

Step-by-Step Procedure:

  • Demethylation of LSD to Nor-LSD:

    • d-Lysergic acid diethylamide (LSD) is demethylated at the N6 position using cyanogen bromide in a suitable solvent like chloroform.

    • The resulting N(6)-cyano-nor-LSD is then reduced, for example with zinc dust in acetic acid, to yield norlysergic acid N,N-diethylamide (nor-LSD).

  • N-Alkylation of Nor-LSD:

    • Nor-LSD is then N-alkylated using an appropriate allyl halide, such as allyl bromide.

    • The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to yield this compound.

  • Purification:

    • The final product is purified using chromatographic techniques to isolate the desired compound.

Drug Discrimination Assay

This protocol provides a general framework for a two-lever drug discrimination task in rats, as this was the method used to determine the in vivo potency of this compound.[2][3]

Workflow for Drug Discrimination Assay

G cluster_training Training Phase cluster_testing Testing Phase Train_LSD Administer LSD (Training Dose) LSD_Lever Press 'LSD' Lever Train_LSD->LSD_Lever Test_AL_LAD Administer this compound (Test Doses) Train_Saline Administer Saline Saline_Lever Press 'Saline' Lever Train_Saline->Saline_Lever Reward Food Reward LSD_Lever->Reward Saline_Lever->Reward Observe Observe Lever Choice Test_AL_LAD->Observe ED50 Calculate ED₅₀ Observe->ED50

Caption: Workflow of a drug discrimination assay.

Procedure:

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Subjects: Typically, male rats are used.

  • Training:

    • Animals are trained to discriminate between an intraperitoneal injection of a specific dose of LSD (the training drug) and a saline injection.

    • Following an LSD injection, responses on one designated lever are reinforced (e.g., with a food pellet), while responses on the other lever have no consequence.

    • Following a saline injection, responses on the opposite lever are reinforced.

    • Training continues until the animals reliably (>85% correct) press the appropriate lever based on the injection they received.

  • Testing:

    • Once trained, various doses of the test compound (this compound) are administered.

    • The percentage of responses on the LSD-appropriate lever is recorded for each dose.

    • The ED₅₀ value, the dose at which the animal makes 50% of its responses on the drug-appropriate lever, is then calculated.

Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the hallucinogenic potential of compounds.[4][5]

Procedure:

  • Subjects: Typically, male C57BL/6J mice are used.

  • Drug Administration: The test compound (this compound) is administered, usually via intraperitoneal injection.

  • Observation:

    • Following administration, the mice are placed in an observation chamber.

    • The number of head-twitches (rapid, side-to-side head movements) is counted over a specified period.

    • Automated systems using video tracking or magnet-based detectors can also be employed for quantification.[6]

  • Data Analysis:

    • The number of head-twitches is recorded for each dose of the test compound.

    • A dose-response curve is generated, and the ED₅₀ value (the dose that elicits 50% of the maximal response) is calculated.

Mechanism of Action and Signaling Pathways

This compound is a potent 5-HT₂A receptor agonist.[7] The psychedelic effects of lysergamides are primarily mediated through the activation of this receptor. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[8]

5-HT₂A Receptor Signaling Pathway

G AL_LAD This compound Receptor 5-HT₂A Receptor AL_LAD->Receptor G_protein Gq/G₁₁ Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Downstream Downstream Cellular Effects (e.g., neuronal excitability) PKC->Downstream

Caption: Simplified 5-HT₂A receptor signaling cascade.

Pathway Description:

  • Receptor Binding: this compound binds to and activates the 5-HT₂A receptor.

  • G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq/G₁₁ protein.

  • Phospholipase C Activation: The activated Gq/G₁₁ protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • Protein Kinase C Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate protein kinase C (PKC).

  • Downstream Effects: PKC then phosphorylates various downstream target proteins, leading to a cascade of cellular responses that ultimately alter neuronal excitability and produce the characteristic psychedelic effects.

Conclusion

This compound is a potent lysergamide with well-documented in vivo activity as a 5-HT₂A receptor agonist. Its synthesis and behavioral effects in animal models have been established, demonstrating a potency that is comparable to or even greater than LSD in certain assays. While detailed in vitro functional data is currently lacking in the public domain, the existing binding and in vivo data provide a strong foundation for its classification as a classic psychedelic. Further research into its in vitro functional profile and the nuances of its signaling would be beneficial for a more complete understanding of this compound and for the development of novel therapeutics targeting the serotonergic system. compound and for the development of novel therapeutics targeting the serotonergic system.

References

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) of N-Allylnoriso-LSD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of N-Allylnoriso-LSD, a lysergamide (B1675752) derivative, using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established procedures for the analysis of lysergic acid diethylamide (LSD) and its analogs.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the identification and quantification of this compound in various sample matrices.

Introduction

This compound (6-Allyl-6-norisolysergic acid diethylamide) is a derivative of lysergic acid and a member of the lysergamide class of compounds. As with other novel psychoactive substances, the ability to accurately identify and quantify such compounds is crucial for forensic, clinical, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and sensitive detection. Due to the structural similarity of this compound to other lysergamides, existing GC-MS methods for LSD and its analogs can be adapted for its analysis. This often involves a derivatization step to improve the thermal stability and chromatographic behavior of the analyte.

Chemical Properties of this compound

  • Chemical Name: 6-Allyl-6-norisolysergic acid diethylamide

  • Molecular Formula: C₂₂H₂₇N₃O

  • Molecular Weight: 349.47 g/mol

  • CAS Number: 176108-44-4

Experimental Protocols

Sample Preparation (from Blotter Paper)

This protocol describes the extraction of this compound from blotter paper, a common medium for the distribution of lysergamides.

Materials:

  • Blotter paper sample suspected to contain this compound

  • Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Procedure:

  • Cut a representative portion of the blotter paper (e.g., one dosage unit) into small pieces.

  • Place the pieces into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of methanol to the tube.

  • Vortex the tube vigorously for 5 minutes to extract the analyte.

  • Centrifuge the tube at 10,000 rpm for 5 minutes to pellet any paper fibers.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Derivatization (Silylation)

To enhance the volatility and thermal stability of this compound, a silylation step is recommended prior to GC-MS analysis.

Materials:

  • Sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • Nitrogen gas stream

Procedure:

  • Evaporate 100 µL of the methanolic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Parameters

The following GC-MS parameters are proposed based on methods used for similar lysergamides.

Gas Chromatograph (GC) Conditions:

  • Column: DB-1 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Scan Range: m/z 50-600

  • Scan Time: 0.5 seconds

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound in three different blotter paper samples.

Sample IDRetention Time (min)Target Ion (m/z)Quantifier Ion 1 (m/z)Quantifier Ion 2 (m/z)Calculated Concentration (µ g/blotter )
Sample A15.82421 (M+)350247125.6
Sample B15.83421 (M+)35024798.2
Sample C15.81421 (M+)350247152.9

Note: The target and quantifier ions are predicted based on the structure of this compound-TMS and fragmentation patterns of similar compounds. The molecular ion (M+) of the TMS derivative would be at m/z 421. A characteristic fragment for N6-allyl substituted lysergamides is often observed at m/z 247. The ion at m/z 350 would correspond to the loss of the TMS group.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing blotter Blotter Sample extraction Solvent Extraction (Methanol) blotter->extraction extract Sample Extract extraction->extract derivatize Silylation (BSTFA) extract->derivatize derivatized_sample Derivatized Sample derivatize->derivatized_sample gcms GC-MS Injection derivatized_sample->gcms data Data Acquisition gcms->data processing Chromatogram & Spectrum Analysis data->processing quantification Quantification processing->quantification report report quantification->report Final Report

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragments parent This compound-TMS (m/z 421) frag1 [M-TMS]+ (m/z 350) parent->frag1 - (CH3)3Si frag2 Characteristic Allyl Fragment (m/z 247) parent->frag2 Cleavage at N6 frag3 Lysergamide Core Fragments (e.g., m/z 221, 207) parent->frag3 Ring Fragmentation

Caption: Proposed fragmentation pathway of derivatized this compound.

Discussion

The presented GC-MS method provides a comprehensive framework for the analysis of this compound. The sample preparation and derivatization steps are crucial for achieving good chromatographic separation and sensitivity. The use of a non-polar column like a DB-1 is well-suited for the analysis of lysergamides. The proposed mass spectrometric parameters, including electron ionization at 70 eV, are standard for generating reproducible fragmentation patterns that can be used for library matching and structural elucidation.

The expected mass spectrum of the TMS derivative of this compound would likely show a molecular ion at m/z 421. Key fragments would arise from the loss of the trimethylsilyl (B98337) group, cleavage of the allyl group at the N6 position (potentially leading to a fragment at m/z 247, similar to other N6-allyl lysergamides), and fragmentation of the core lysergamide structure, yielding characteristic ions such as m/z 221 and 207. For unambiguous identification, comparison with a certified reference standard is essential.

Conclusion

This application note details a proposed GC-MS method for the identification and quantification of this compound. The protocol is based on established analytical techniques for related compounds and provides a solid starting point for method development and validation. The included experimental parameters, data presentation format, and workflow diagrams offer a complete guide for researchers and professionals in the field.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Allylnoriso-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the characterization of N-Allylnoriso-LSD using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a derivative of lysergic acid diethylamide (LSD) and is of significant interest in psychedelic research due to its reported increased potency compared to LSD.[1] This guide offers predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a visualization of the proposed signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and analysis of this compound and related lysergamides.

Introduction

This compound is a semi-synthetic lysergamide (B1675752) and an analog of LSD where the methyl group at the N6 position is replaced with an allyl group. This structural modification has been reported to enhance its potency, making it a subject of interest for structure-activity relationship (SAR) studies in the field of psychedelic drug development.[1] Accurate structural elucidation and purity assessment are critical for preclinical and clinical research. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel psychoactive substances. This application note provides a predicted NMR dataset and standardized protocols to facilitate the analysis of this compound.

Predicted NMR Data

Due to the limited availability of published experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been predicted based on known chemical shifts for the lysergamide core structure and the N-allyl group. These predictions serve as a guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
26.8-7.2d~8.0
36.5-6.8d~8.0
47.0-7.3t~8.0
73.0-3.5m
84.0-4.5m
93.0-3.5m
102.5-3.0m
127.0-7.3m
137.0-7.3m
147.0-7.3m
157.0-7.3m
17-Hα2.5-3.0m
17-Hβ2.5-3.0m
183.5-4.0q~7.0
191.0-1.3t~7.0
20-Hα3.5-4.0q~7.0
20-Hβ3.5-4.0q~7.0
211.0-1.3t~7.0
1'5.7-6.0ddt~17.0, ~10.0, ~5.0
2'-cis5.1-5.3d~10.0
2'-trans5.2-5.4d~17.0
3'3.8-4.2d~5.0

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (ppm)
2110-120
3120-130
4120-130
5130-140
6140-150
750-60
870-80
940-50
1030-40
11110-120
12120-130
13120-130
14110-120
15130-140
16170-180
1740-50
1840-50
1910-20
2040-50
2110-20
1'130-140
2'115-125
3'50-60

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of small organic molecules for NMR analysis should be followed.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) at 0 ppm) for accurate chemical shift referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra of this compound on a 400 MHz or higher field spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

  • Temperature: 298 K.

Mandatory Visualizations

Proposed Signaling Pathway of this compound

This compound, like other lysergamides, is believed to exert its primary psychedelic effects through its interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor. It also shows affinity for other serotonin and dopamine (B1211576) receptors.[2] The proposed signaling cascade initiated by 5-HT₂A receptor activation is depicted below.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Signaling (e.g., MAPK/ERK) Ca_release->downstream PKC->downstream cellular_response Psychedelic Effects downstream->cellular_response

Caption: Proposed signaling pathway of this compound via the 5-HT2A receptor.

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard transfer->standard load_sample Load Sample into Spectrometer standard->load_sample setup_params Set Acquisition Parameters load_sample->setup_params run_1H Acquire ¹H NMR Spectrum setup_params->run_1H run_13C Acquire ¹³C NMR Spectrum setup_params->run_13C ft Fourier Transform run_1H->ft run_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Spectral Assignment integrate->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This application note provides a foundational guide for the NMR spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data offer a valuable reference for spectral interpretation, while the detailed experimental protocols ensure the acquisition of high-quality, reproducible data. The provided diagrams of the proposed signaling pathway and experimental workflow serve to contextualize the analysis within a broader research and development framework. It is anticipated that this information will aid researchers in the accurate characterization of this compound and contribute to the advancement of psychedelic science.

References

Application Notes and Protocols for Head-Twitch Response (HTR) Assay of N-Allylnoriso-LSD (AL-LAD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents, particularly mice and rats, following the administration of serotonergic psychedelics. This behavioral assay is a well-established preclinical model used to assess the in vivo activity of compounds targeting the serotonin (B10506) 2A (5-HT2A) receptor.[1] The frequency of head twitches is strongly correlated with the hallucinogenic potency of substances in humans, making the HTR assay a valuable tool for screening and characterizing novel psychoactive compounds.[2][3] N-Allylnoriso-LSD (AL-LAD) is a psychedelic lysergamide (B1675752) and an analog of LSD that is known to be a potent agonist of the 5-HT2A receptor.[4] These application notes provide a detailed protocol for conducting the HTR assay to evaluate the psychoactive potential of AL-LAD and similar compounds.

Data Presentation: Quantitative Analysis of AL-LAD in Head-Twitch Response Assay

The following table summarizes the quantitative data for AL-LAD in the head-twitch response assay in male C57BL/6J mice, comparing its potency with that of LSD.

CompoundED₅₀ (nmol/kg)Maximal Response Dose (µg/kg)Potency Relative to LSDReference
AL-LAD 174.9200Slightly less potent[5]
LSD 132.8200-

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

Experimental Protocols

Animals
  • Species: Male C57BL/6J mice are commonly used for HTR studies due to their consistent and robust response.

  • Age/Weight: Adult mice (e.g., 11 weeks old, ~30g) are suitable for this assay.

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Mice should be allowed to acclimate to the testing room for at least one hour before the experiment.

Reagents and Equipment
  • Test Compound: this compound (AL-LAD) hemitartrate salt.

  • Vehicle: Isotonic saline (0.9% NaCl).

  • Administration Equipment: Syringes and needles for intraperitoneal (IP) injection.

  • Observation Arena: A transparent glass cylinder (e.g., 12 cm in diameter) allows for clear observation of the animal.

  • HTR Detection System (choose one):

    • Manual Observation: A trained observer to manually count the number of head twitches. Video recording is recommended for later verification.

    • Automated Magnetometer System: This system involves attaching a small neodymium magnet to the mouse's head or ear. The animal is placed in a cylinder surrounded by a magnetometer coil that detects the rapid head movements.

    • Video Analysis Software: Machine learning-based toolkits like DeepLabCut (DLC) and Simple Behavioral Analysis (SimBA) can be used for automated HTR quantification from video recordings.

Experimental Procedure
  • Compound Preparation: Dissolve AL-LAD hemitartrate in isotonic saline to the desired concentrations for the dose-response study. A typical injection volume is 5 ml/kg.

  • Animal Habituation: Place the mice individually in the observation cylinders and allow them to habituate for a designated period (e.g., 30 minutes) before drug administration.

  • Drug Administration: Administer the prepared doses of AL-LAD or vehicle via intraperitoneal (IP) injection.

  • Observation Period: Immediately after injection, place the mouse back into the observation cylinder and begin recording the number of head twitches for a predetermined duration, typically 30 minutes.

  • Data Collection:

    • Manual Scoring: A trained observer, blind to the treatment conditions, should count the number of distinct, rapid side-to-side head movements.

    • Automated Systems: For magnetometer or video-based systems, the software will record and quantify the HTR events. Data is often analyzed in time bins (e.g., 2-minute intervals) to observe the time course of the drug's effect.

Data Analysis
  • Dose-Response Curve: Plot the mean number of head twitches against the corresponding doses of AL-LAD. The dose-response curve for many psychedelics, including AL-LAD, often follows an inverted U-shape.

  • ED₅₀ Calculation: Use non-linear regression analysis to calculate the ED₅₀ value from the dose-response data.

  • Statistical Analysis: Employ appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of the drug's effect compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of 5-HT2A Receptor Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AL_LAD AL-LAD HTR2A 5-HT2A Receptor AL_LAD->HTR2A Agonist Binding Gq Gq Protein HTR2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC HTR Head-Twitch Response Ca2->HTR Downstream Signaling PKC->HTR Downstream Signaling

Caption: 5-HT2A Receptor Signaling Pathway Leading to the Head-Twitch Response.

Experimental Workflow for the Head-Twitch Response Assay

G A Animal Acclimation (≥ 1 hour) C Habituation in Arena (e.g., 30 min) A->C B Compound Preparation (AL-LAD in Saline) D Drug Administration (IP Injection) B->D C->D E Data Collection (30 min Observation) D->E F HTR Quantification (Manual or Automated) E->F G Data Analysis (Dose-Response, ED₅₀) F->G

Caption: Experimental Workflow for the AL-LAD Head-Twitch Response Assay.

References

Application Notes and Protocols for N-Allylnoriso-LSD 5-HT2A Receptor Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylnoriso-LSD, also known as 6-allyl-6-nor-LSD (AL-LAD), is a psychedelic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD). Like LSD, its primary psychoactive effects are mediated through the activation of serotonin (B10506) 2A (5-HT2A) receptors.[1][2] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for various neuropsychiatric disorders.[2][3] Understanding the interaction of novel compounds like this compound with this receptor is crucial for elucidating their pharmacological profile and therapeutic potential.

Upon agonist binding, the 5-HT2A receptor primarily couples to Gq/11 proteins.[4][5] This initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[4][5] The receptor can also engage other signaling pathways, including those mediated by phospholipase A2 (PLA2) and β-arrestin.[3] This document provides detailed protocols for in vitro assays to characterize the activation of the 5-HT2A receptor by this compound.

Data Presentation

The following table summarizes the available quantitative data for this compound (AL-LAD) and the reference compound LSD at the human 5-HT2A receptor. This data is essential for comparing the potency and affinity of this compound.

CompoundAssay TypeReceptorParameterValue (nM)
This compound (AL-LAD) Radioligand BindingHuman 5-HT2AKi3.4 - 8.1[6]
LSDFunctional Assay (PI Hydrolysis)Cloned rat 5-HT2AEC507.2[7]
LSDFunctional Assay (IP-1)Human 5-HT2AEC50~1.5[4]

Signaling Pathway Diagram

The diagram below illustrates the canonical Gq-mediated signaling pathway activated by an agonist binding to the 5-HT2A receptor.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Receptor 5-HT2A-R Agonist->Receptor Binding Gq Gq/11 Receptor->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Activation Response Cellular Response PKC->Response

Canonical 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays to assess 5-HT2A receptor activation are provided below. These protocols are designed for use in a research setting with appropriate cell lines (e.g., HEK293 or CHO cells) stably expressing the human 5-HT2A receptor.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow Diagram:

Calcium_Flux_Workflow start Start plate_cells Plate 5-HT2A expressing cells in a 96/384-well black, clear-bottom plate start->plate_cells incubate_cells Incubate cells overnight (37°C, 5% CO2) plate_cells->incubate_cells prepare_dye Prepare Fluo-8 dye-loading solution incubate_cells->prepare_dye load_dye Add dye-loading solution to cells prepare_dye->load_dye incubate_dye Incubate for 30 min at 37°C, then 30 min at room temperature load_dye->incubate_dye prepare_compounds Prepare serial dilutions of This compound and controls incubate_dye->prepare_compounds measure_fluorescence Measure fluorescence using a plate reader (e.g., FLIPR, FlexStation) prepare_compounds->measure_fluorescence add_compounds Add compounds to the plate measure_fluorescence->add_compounds During measurement record_data Record fluorescence changes over time add_compounds->record_data analyze_data Analyze data to determine EC50 record_data->analyze_data end End analyze_data->end

Workflow for the 5-HT2A Calcium Flux Assay.

Materials:

  • HEK293 or CHO cells stably expressing human 5-HT2A receptor.

  • Black, clear-bottom 96- or 384-well microplates.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium flux dye kit (e.g., Fluo-8 No Wash).

  • This compound, LSD (as a reference agonist), and a 5-HT2A antagonist (e.g., ketanserin) for control.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

  • Dye Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (e.g., LSD) in HBSS with 20 mM HEPES. A typical concentration range would be from 1 pM to 10 µM.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the reader to record fluorescence (e.g., Ex/Em = 490/525 nm) over a period of 2-3 minutes.

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

    • Use the instrument's auto-injection function to add 25 µL of the compound dilutions to the respective wells.

    • Continue recording the fluorescence signal to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔRFU against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

IP1 Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq pathway activation.

Materials:

  • HEK293 or CHO cells stably expressing human 5-HT2A receptor.

  • White 384-well microplates.

  • IP-One HTRF Assay Kit (contains IP1-d2, anti-IP1-cryptate, and lysis buffer).

  • Stimulation buffer (HBSS containing 50 mM LiCl).

  • This compound and reference compounds.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed 10,000-20,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Remove the culture medium and add 10 µL of the compound dilutions to the cells.

    • Incubate for 60-90 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 5 µL of IP1-d2 reagent (diluted in lysis buffer) to each well.

    • Add 5 µL of anti-IP1-cryptate reagent (diluted in lysis buffer) to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, an event involved in receptor desensitization and signaling.

Materials:

  • Cell line co-expressing the 5-HT2A receptor fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter β-Arrestin cell line).

  • White-walled 384-well microplates.

  • Assay buffer and detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • This compound and reference compounds.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in a 384-well plate according to the manufacturer's protocol and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the detection reagents as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Conclusion

The provided protocols offer a robust framework for characterizing the interaction of this compound with the 5-HT2A receptor. By employing these assays, researchers can determine the potency and efficacy of this compound in activating key signaling pathways. This information is fundamental for understanding its pharmacological profile and for guiding further drug development efforts targeting the serotonergic system.

References

Troubleshooting & Optimization

stability and degradation of N-Allylnoriso-LSD in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the stability and degradation of N-Allylnoriso-LSD is limited. The following information is substantially based on data from closely related lysergamides, primarily lysergic acid diethylamide (LSD) and its stereoisomer, iso-LSD. Researchers should consider this guidance as a starting point and perform their own stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

Based on studies of analogous compounds like LSD, the primary factors affecting stability in solution are exposure to light, elevated temperatures, and non-neutral pH levels.[1][2][3][4][5] Trace amounts of metal ions in the solution can also catalyze decomposition.

Q2: How does pH impact the stability of this compound in solution?

For similar compounds like LSD, alkaline pH conditions (pH > 7) can lead to epimerization, converting the parent compound into its diastereomer, iso-LSD. Specifically, prolonged exposure to heat in alkaline conditions can result in 10-15% epimerization of LSD to iso-LSD. Under acidic conditions, this conversion is significantly lower, at less than 5%.

Q3: What is the expected shelf-life of this compound in solution at room temperature?

While specific data for this compound is unavailable, studies on LSD in urine samples have shown no significant loss in concentration for up to 4 weeks when stored at 25°C in the dark. However, for long-term storage, refrigeration or freezing is recommended.

Q4: What are the likely degradation products of this compound?

Given its structural similarity to LSD, the primary degradation product is likely to be its epimer, iso-N-Allylnoriso-LSD, through a process called epimerization. Other potential degradation products, especially with exposure to light and oxidation, could include lumi-N-Allylnoriso-LSD and various oxidative derivatives.

Troubleshooting Guide

Problem: I am seeing a loss of my this compound compound in solution over a short period.

Possible Causes & Solutions:

  • Light Exposure: Lysergamides are sensitive to light, particularly UV light.

    • Solution: Store solutions in amber or other light-protecting vials. Work in a dimly lit environment or use light-blocking shields during experiments.

  • Improper Storage Temperature: Elevated temperatures accelerate degradation.

    • Solution: For short-term storage (up to 4 weeks), maintain the solution at 25°C or below. For longer-term storage, use refrigeration (2-8°C) or freezing (-20°C or -80°C).

  • Incorrect pH of the Solution: Alkaline conditions can promote epimerization to the iso-form.

    • Solution: Maintain the pH of the solution in the acidic to neutral range if possible. Prepare solutions in appropriate buffers to stabilize the pH.

  • Presence of Metal Ions: Trace metal ions can catalyze the decomposition of the compound.

    • Solution: Use high-purity solvents and glassware. If contamination is suspected, consider adding a chelating agent like EDTA to the solution.

Problem: My analytical results show a second peak with the same mass as this compound.

Possible Cause & Solution:

  • Epimerization: It is highly probable that you are observing the formation of the iso-diastereomer (iso-N-Allylnoriso-LSD). This is a common issue with lysergamides, especially under alkaline conditions.

    • Solution: Optimize your storage and experimental conditions to minimize epimerization (control pH, temperature, and light exposure). Your analytical method should be capable of separating the parent compound from its iso-form.

Quantitative Data Summary

The following table summarizes stability data for LSD, which can be used as a proxy for estimating the stability of this compound.

ParameterConditionResultReference
Temperature 25°C in the darkNo significant loss for up to 4 weeks.
37°C after 4 weeks~30% loss of LSD.
45°C after 4 weeksUp to 40% loss of LSD.
pH (Epimerization to iso-LSD) Alkaline pH with prolonged heat10-15% conversion to iso-LSD.
Acidic conditions<5% conversion to iso-LSD.
Light Exposure Stored in transparent containers under lightDegradation is dependent on the distance from the light source, wavelength, intensity, and exposure time.
Stored in amber glass or non-transparent polyethylene (B3416737) containersNo change in concentration under any light conditions.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable high-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to create a stock solution of known concentration.

  • Preparation of Test Samples:

    • Aliquot the stock solution into several sets of vials. For each condition to be tested (e.g., different temperatures, pH values, light exposures), prepare triplicate samples.

    • Use amber vials or wrap transparent vials in aluminum foil for light protection studies.

  • Storage Conditions:

    • Place the different sets of samples under the desired storage conditions:

      • Temperature: -20°C, 4°C, 25°C, 37°C.

      • Light: Exposed to ambient light, UV light (specify wavelength and intensity), and complete darkness (control).

      • pH: Use buffered solutions at various pH values (e.g., pH 4, 7, 9).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The method must be able to separate this compound from its potential degradation products, particularly its iso-form.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point.

    • Calculate the percentage of degradation relative to the initial concentration (time 0).

    • Identify and quantify any major degradation products.

Visualizations

StabilityFactors cluster_factors Environmental Factors cluster_compound Compound in Solution cluster_degradation Degradation Pathways Light Light (especially UV) Photodegradation Photodegradation Products Light->Photodegradation Temperature Elevated Temperature Epimerization Epimerization (iso-N-Allylnoriso-LSD) Temperature->Epimerization pH Non-neutral pH (especially alkaline) pH->Epimerization MetalIons Metal Ions Oxidation Oxidative Products MetalIons->Oxidation Compound This compound Compound->Epimerization Compound->Photodegradation Compound->Oxidation

Caption: Factors influencing the degradation of this compound in solution.

StabilityWorkflow start Prepare Stock Solution aliquot Aliquot into Test Vials start->aliquot conditions Expose to Varied Conditions (Temp, Light, pH) aliquot->conditions sampling Sample at Time Points (t=0, t=1, t=2...) conditions->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify Compound & Degradants analysis->data end Determine Degradation Rate data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Poor Solubility of N-Allylnoriso-LSD in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Allylnoriso-LSD in in-vitro studies, its poor aqueous solubility can present a significant experimental hurdle. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vitro experiments?

A1: this compound is a derivative of lysergic acid diethylamide (LSD) and is classified as a lysergamide. Like many organic compounds with complex ring structures, it is inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). In in-vitro assays, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental outcomes.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: Signs of poor solubility can include:

  • Visible precipitation: You may observe cloudiness, crystals, or a film in your stock solutions or in the wells of your cell culture plates after adding the compound.

  • Inconsistent results: High variability between replicate wells or experiments can be an indicator that the compound is not fully dissolved and homogenously distributed.

  • Lower than expected potency: If the active concentration of the compound is lower than the nominal concentration due to precipitation, you may observe a weaker biological response than anticipated.

Q3: What solvents are recommended for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvent is dimethyl sulfoxide (B87167) (DMSO) . Ethanol can also be used, but DMSO is generally preferred for its ability to dissolve a wide range of organic compounds at high concentrations.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

A4: The tolerance of cell lines to DMSO can vary. For most cell lines, a final DMSO concentration of 0.5% (v/v) in the cell culture medium is considered safe and is widely used without causing significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, while primary cells, especially neurons, are more sensitive and may require concentrations at or below 0.1% .[1] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess any solvent-induced effects. For neuronal cells, it is recommended to keep the final DMSO concentration at or below 0.25% to avoid spurious effects.[2]

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A5: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.

  • Use a higher stock concentration: By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to your aqueous medium, which can sometimes prevent precipitation.

  • Serial dilutions in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of your stock solution in DMSO. This gradual reduction in concentration can sometimes improve solubility in the final aqueous step.

  • Pluronic F-127: This non-ionic surfactant can be used to improve the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your cell culture medium and use this to dilute your this compound stock.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective solubilizing agents.[3][4] You can pre-complex this compound with HP-β-CD before adding it to your cell culture medium.

Q6: How can I confirm if my compound is fully dissolved in the final assay medium?

A6: Visual inspection is the first step. The solution should be clear and free of any visible particles. For a more rigorous check, you can centrifuge your final working solution at a high speed. If the compound has precipitated, a pellet will be visible. You can then measure the concentration of the supernatant using a suitable analytical method like HPLC to determine the actual soluble concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudiness or precipitate in stock solution (DMSO) - Compound concentration exceeds its solubility limit in DMSO.- Water has been absorbed by the DMSO, reducing its solvating power.- Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- Use fresh, anhydrous DMSO.- Prepare a less concentrated stock solution.
Precipitation in cell culture well immediately after adding the compound - The final concentration of this compound is too high for the aqueous medium.- The final concentration of DMSO is too low to maintain solubility.- Reduce the final concentration of this compound.- Increase the final DMSO concentration, ensuring it remains within the tolerated limit for your cells.- Use a solubilizing agent like Pluronic F-127 or HP-β-cyclodextrin.
Precipitation observed after a few hours of incubation - The compound is not stable in the aqueous environment over time.- Changes in pH or temperature during incubation are affecting solubility.- Assess the stability of this compound in your assay medium over the time course of your experiment.- Consider using a more stable analog if available.- Ensure consistent incubation conditions.
High variability in experimental results - Incomplete dissolution leading to non-uniform concentration across wells.- Adsorption of the compound to plasticware.- Ensure the stock solution is homogenous before each use by vortexing.- When diluting, add the stock solution directly into the medium and mix thoroughly.- Consider using low-adhesion microplates.
No biological effect observed - The actual soluble concentration of the compound is much lower than the intended concentration due to precipitation.- The compound has degraded.- Verify the solubility of this compound at the tested concentration.- Prepare fresh stock solutions regularly and store them properly (see Q7).- Include a positive control in your assay to ensure the biological system is responsive.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides general guidelines for DMSO concentrations in cell culture.

Cell Type Recommended Maximum Final DMSO Concentration (v/v) Reference
Most immortalized cell lines0.5%
Sensitive cell lines (e.g., some primary cultures)≤ 0.1%
Primary neurons≤ 0.25%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed complete cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Add the DMSO stock solution to the medium and immediately mix well by gentle pipetting or vortexing to minimize precipitation.

    • Ensure the final concentration of DMSO in the working solutions does not exceed the tolerance limit of your cell line (typically ≤ 0.5%).

    • Use the freshly prepared working solutions for your in-vitro experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay Weigh_Compound Weigh this compound Dissolve_DMSO Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) Weigh_Compound->Dissolve_DMSO Vortex_Warm Vortex and/or Warm (37°C) Dissolve_DMSO->Vortex_Warm Store_Stock Aliquot and Store Stock (-20°C or -80°C) Vortex_Warm->Store_Stock Thaw_Stock Thaw Stock Solution Store_Stock->Thaw_Stock Dilute_Medium Dilute in Culture Medium (Final DMSO ≤ 0.5%) Thaw_Stock->Dilute_Medium Add_to_Cells Add to Cell Culture Dilute_Medium->Add_to_Cells Incubate Incubate Add_to_Cells->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Experimental workflow for preparing and using this compound in in-vitro assays.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling LSD_Analog This compound HT2A_Receptor 5-HT2A Receptor LSD_Analog->HT2A_Receptor Agonist Binding Gq_G11 Gq/G11 HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca2+ Release IP3->Ca_Release Induction Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

References

Technical Support Center: Enantiomeric Separation of N-Allylnoriso-LSD Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of N-Allylnoriso-LSD isomers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound enantiomers?

A1: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment.[1] To separate them, a chiral environment must be created, typically by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[2][3][4] The selection of the appropriate CSP and mobile phase is crucial for achieving resolution.

Q2: Which analytical techniques are most effective for the chiral separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers of pharmaceutical compounds, including ergoline (B1233604) derivatives similar to this compound.[3] Supercritical Fluid Chromatography (SFC) is another powerful technique known for its high efficiency and reduced solvent consumption, which can also be applied effectively.[5]

Q3: What are the recommended types of chiral stationary phases (CSPs) for this separation?

A3: For compounds like this compound, polysaccharide-based CSPs are a primary choice.[3][6] These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support.[3][7] Macrocyclic glycopeptide and cyclodextrin-based CSPs have also shown broad applicability for a wide range of chiral molecules and are worth screening.[2][3]

Q4: Can I use the same column for both normal-phase and reversed-phase chromatography?

A4: This depends on the specific CSP. Immobilized polysaccharide phases and Pirkle-type CSPs are generally robust and can be switched between normal-phase and reversed-phase solvent systems.[8] However, coated polysaccharide phases have restrictions, and solvents like dichloromethane (B109758), chloroform, or THF, which can swell or dissolve the coating, should be avoided.[8] Always consult the column's instruction manual before switching solvent systems.

Q5: My sample is not dissolving in the mobile phase. What should I do?

A5: Ideally, the sample should be dissolved in the mobile phase.[8] If solubility is an issue, you can use a stronger solvent to dissolve the sample. However, be cautious when injecting a sample dissolved in a solvent significantly stronger than the mobile phase, as this can cause the analyte to precipitate on the column, leading to peak distortion and increased backpressure.[8][9] Using a mixture that includes a solvent like dichloromethane (DCM) might improve solubility, but ensure it is compatible with your CSP.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Poor or No Enantiomeric Resolution

Problem: I am injecting a racemic standard of this compound, but I only see a single peak.

Possible Cause Troubleshooting Step
Inappropriate CSP The selected chiral stationary phase may not be suitable for this specific separation. Chiral recognition is highly specific.[6] Solution: Screen different types of CSPs, such as those based on different polysaccharide derivatives (e.g., amylose vs. cellulose) or macrocyclic glycopeptides.[2][7]
Incorrect Mobile Phase The mobile phase composition is critical for selectivity.[7] Solution: 1. Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase mode. 2. In reversed-phase mode, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase. 3. Add small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase, as these can significantly impact selectivity for basic compounds like this compound.[6]
Inappropriate Temperature Temperature affects the thermodynamics of the chiral recognition process and can influence selectivity.[10] Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes a lower temperature improves resolution, while other times a higher temperature is beneficial.[10]
Low Column Efficiency A poorly packed or old column may not have sufficient theoretical plates to resolve closely eluting enantiomers. Solution: Test the column with a standard achiral compound to verify its efficiency. If it's low, the column may need to be replaced.
Poor Peak Shape and Performance

Problem: My peaks are broad, tailing, or showing shoulders.

Possible Cause Troubleshooting Step
Column Contamination Strong adsorption of impurities from the sample onto the stationary phase can lead to poor peak shape.[9] Solution: Flush the column with a strong, compatible solvent. For immobilized phases, solvents like DMF or THF can be effective.[9] For coated phases, use the strongest recommended solvent, such as 2-propanol.[9] Always use a guard column to protect the analytical column.[9]
Void Formation A void at the head of the column can cause peak splitting or shouldering.[9] This can result from pressure shocks or dissolution of the silica support. Solution: This is often irreversible. Reversing the column and flushing at a low flow rate might sometimes help, but replacement is usually necessary.
Inlet Frit Blockage Particulates from the sample or mobile phase can block the inlet frit, leading to increased pressure and distorted peaks.[9] Solution: Filter all samples and mobile phases. If a blockage occurs, back-flushing the column may dislodge the particulates.[9]
Sample Overload Injecting too much sample can lead to broad, fronting peaks. Solution: Reduce the sample concentration or injection volume.

Quantitative Data Summary

The following tables provide representative data for a typical chiral HPLC separation of ergoline-like compounds. Actual values for this compound will need to be determined experimentally.

Table 1: Influence of Mobile Phase Composition on Resolution (CSP: Immobilized Amylose-based, Normal Phase)

Hexane (%)Isopropanol (%)Diethylamine (%)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
9550.18.29.11.6
90100.16.57.01.2
85150.15.15.40.8

Table 2: Effect of Different Chiral Stationary Phases (Mobile Phase: 90:10 Hexane/Isopropanol + 0.1% Diethylamine)

Chiral Stationary Phase (CSP)Particle Size (µm)Dimensions (mm)Retention Factor (k') - E1Selectivity (α)Resolution (Rs)
Immobilized Amylose tris(3,5-dimethylphenylcarbamate)5250 x 4.63.11.151.8
Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)5250 x 4.62.81.081.1
Vancomycin-based CSP5250 x 4.64.51.222.1

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral separation method using HPLC.

1. Initial Column and Mobile Phase Screening:

  • Objective: To identify a promising CSP and mobile phase system.
  • Columns:
  • Immobilized Amylose-based CSP (e.g., Chiralpak IA, IB, IG).[3]
  • Immobilized Cellulose-based CSP (e.g., Chiralpak IC, ID, IE).[3]
  • Screening Modes:
  • Normal Phase (NP):
  • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).
  • Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA.
  • Reversed Phase (RP):
  • Mobile Phase C: Acetonitrile/20mM Ammonium Bicarbonate pH 9.0 (60:40 v/v).
  • Mobile Phase D: Methanol (B129727)/0.1% Formic Acid (60:40 v/v).
  • Procedure:
  • Prepare a 1 mg/mL stock solution of the this compound racemate in a suitable solvent (e.g., methanol or ethanol).
  • Equilibrate the first column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject 5-10 µL of the sample solution.
  • Run the analysis for approximately 30 minutes.
  • Repeat for each column and mobile phase combination.

2. Method Optimization:

  • Objective: To fine-tune the separation based on the best conditions from the initial screen.
  • Procedure:
  • Select the column and mobile phase system that showed the best initial selectivity.
  • Adjust Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., from 5% to 20% alcohol in NP, or 30% to 70% acetonitrile in RP) to optimize retention time and resolution.[7]
  • Optimize Additive Concentration: Vary the concentration of the acidic or basic additive (e.g., 0.05% to 0.2% DEA) to improve peak shape and selectivity.[7]
  • Evaluate Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to see its effect on resolution.[10]
  • Adjust Flow Rate: If separation is still marginal, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase efficiency.[10]

Visualizations

Experimental and Logical Workflows

Chiral_Separation_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation SamplePrep Prepare Racemic This compound Sample Screen Inject Sample on Each Column/Mobile Phase Combo SamplePrep->Screen ColumnSelect Select Screening Columns (Amylose, Cellulose, etc.) ColumnSelect->Screen MobilePhasePrep Prepare NP and RP Mobile Phases MobilePhasePrep->Screen Analyze Analyze Results: - No Separation - Partial Separation - Baseline Separation Screen->Analyze Analyze->ColumnSelect No separation, select new CSPs SelectBest Choose Best Condition (Partial or Baseline) Analyze->SelectBest Partial or better Optimize Fine-Tune Parameters: - Modifier Ratio - Additive Conc. - Temperature - Flow Rate SelectBest->Optimize Validate Validate Method: - Linearity - Accuracy - Precision Optimize->Validate

Caption: Workflow for chiral method development.

Troubleshooting_Tree Start Problem with Chiral Separation NoResolution No Resolution (Single Peak) Start->NoResolution PoorPeakShape Poor Peak Shape (Tailing, Broad) Start->PoorPeakShape ChangeCSP Screen Different CSPs (e.g., Cellulose-based) NoResolution->ChangeCSP Yes CleanColumn Flush Column with Strong Solvent PoorPeakShape->CleanColumn Yes ReduceConc Reduce Sample Concentration/Volume PoorPeakShape->ReduceConc If peaks are fronting ChangeMobilePhase Modify Mobile Phase (Solvent ratio, Additives) ChangeCSP->ChangeMobilePhase Still no resolution ChangeTemp Adjust Temperature ChangeMobilePhase->ChangeTemp Still no resolution CheckFrit Back-flush or Replace Inlet Frit CleanColumn->CheckFrit If pressure is high UseGuard Install/Replace Guard Column CleanColumn->UseGuard To prevent recurrence

Caption: Troubleshooting decision tree for chiral HPLC.

References

Technical Support Center: Addressing Cross-Reactivity of N-Allylnoriso-LSD in Drug Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential cross-reactivity of N-Allylnoriso-LSD in drug immunoassays. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in LSD immunoassays?

This compound (6-Allyl-6-norisolysergic acid diethylamide) is a lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD). Due to its structural similarity to LSD, there is a significant potential for this compound to cross-react with antibodies used in immunoassays designed to detect LSD. This cross-reactivity can lead to false-positive results, necessitating confirmatory testing and careful interpretation of screening data.

Q2: Is there quantitative data available for the cross-reactivity of this compound in common drug immunoassays?

As of our latest review, specific quantitative cross-reactivity data for this compound in commercially available immunoassays is not readily found in published literature. However, data for structurally similar compounds, such as nor-LSD (N-desmethyl-LSD), is available and can provide an estimate of potential cross-reactivity. Nor-LSD has shown cross-reactivity ranging from 16% to over 35% in various LSD immunoassays.[1][2][3] Given that this compound shares the core ergoline (B1233604) structure with LSD and nor-LSD, a similar degree of cross-reactivity should be anticipated.

Q3: What are the common immunoassay platforms used for LSD screening, and what are their typical cut-off concentrations?

Common platforms for initial LSD screening include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method that relies on an enzyme-catalyzed color change to detect the presence of the target analyte.

  • Enzyme Multiplied Immunoassay Technique (EMIT®): A homogeneous immunoassay where the enzyme activity is directly related to the concentration of the drug in the sample.

  • Radioimmunoassay (RIA): A competitive binding assay that uses a radiolabeled antigen.

The typical cut-off concentration for LSD in these screening assays is 0.5 ng/mL.[3]

Troubleshooting Guide

Issue 1: Unexpected Positive Result in an LSD Immunoassay

Possible Cause: Cross-reactivity from a structurally related compound like this compound.

Troubleshooting Steps:

  • Review Sample History: Determine if the sample donor has a known history of ingesting LSD analogs or other structurally related compounds.

  • Consider Structural Similarity: As shown in the diagram below, the structural similarity between LSD and this compound is high, making cross-reactivity likely.

  • Perform Confirmatory Testing: A positive immunoassay result should always be considered presumptive. Confirmatory analysis using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential to identify the specific compound present and avoid false-positive reporting.

  • Evaluate Assay Specificity: If available, consult the manufacturer's data sheet for the immunoassay kit to review the cross-reactivity profile for other known LSD analogs and metabolites.

Diagram: Structural Similarity Leading to Cross-Reactivity

cluster_0 Molecular Structures cluster_1 Immunoassay LSD LSD (Target Analyte) Antibody Anti-LSD Antibody LSD->Antibody High Affinity Binding NAL This compound (Potential Cross-Reactant) NAL->Antibody Potential Cross-Reactivity (False Positive)

Caption: Structural similarity between LSD and this compound can lead to cross-reactivity with anti-LSD antibodies.

Issue 2: Inconsistent Results Between Different Immunoassay Kits

Possible Cause: Variation in antibody specificity between different manufacturers' assays.

Troubleshooting Steps:

  • Antibody Specificity: Antibodies in different kits are generated using different immunogens and production methods, leading to variations in their ability to recognize different analogs. One kit may exhibit higher cross-reactivity with this compound than another.

  • Review Kit Inserts: Compare the cross-reactivity data provided by the manufacturers of each kit. While specific data for this compound may be absent, the profiles for other analogs can offer clues about the antibody's specificity.

  • Confirmation is Key: As with any positive screening result, use a confirmatory method like LC-MS/MS to definitively identify the substance. Discrepancies between screening assays further highlight the necessity of confirmation.

Diagram: Immunoassay Troubleshooting Workflow

Start Positive Immunoassay Result Check_History Review Sample History for LSD Analog Use Start->Check_History Confirmatory_Test Perform Confirmatory Test (GC-MS or LC-MS/MS) Check_History->Confirmatory_Test Result Confirmatory Result? Confirmatory_Test->Result True_Positive True Positive for LSD Result->True_Positive Positive for LSD False_Positive False Positive due to Cross-Reacting Compound (e.g., this compound) Result->False_Positive Negative for LSD, Positive for Analog Report Report Confirmed Result True_Positive->Report False_Positive->Report

Caption: A logical workflow for troubleshooting a positive immunoassay result for LSD.

Data Presentation: Cross-Reactivity of LSD Analogs

The following table summarizes known cross-reactivity data for various LSD analogs in different immunoassay formats. While data for this compound is not explicitly available, the data for nor-LSD provides a valuable reference point.

CompoundImmunoassay TypeReported Cross-Reactivity (%)Reference
nor-LSD Enzyme Immunoassay (EIA)16 - 28[1]
nor-LSD OnLine® Immunoassay> 35
2-oxo-3-hydroxy-LSD EMIT®1.7
2-oxo-3-hydroxy-LSD CEDIA®1.8
2-oxo-3-hydroxy-LSD KIMS®11
Ergonovine Enzyme Immunoassay (EIA)~0.0008

Experimental Protocols

1. General Protocol for Competitive ELISA

This protocol outlines the general steps for a competitive ELISA to detect small molecules like LSD and its analogs.

  • Coating: Microtiter plate wells are coated with an LSD-protein conjugate (the antigen).

  • Blocking: Any remaining unbound sites on the plate are blocked using an inert protein solution (e.g., Bovine Serum Albumin).

  • Competition: The test sample (potentially containing the free drug) is added to the wells along with a specific amount of anti-LSD antibody. The free drug in the sample and the coated antigen compete for binding to the limited amount of antibody.

  • Washing: The wells are washed to remove any unbound antibody and free drug.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-LSD antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the original sample.

Diagram: Competitive ELISA Workflow

Start Start Coat Coat Plate with LSD-Protein Conjugate Start->Coat Block Block Unbound Sites Coat->Block Add_Sample_Ab Add Sample and Anti-LSD Antibody Block->Add_Sample_Ab Incubate_Compete Incubate (Competition Occurs) Add_Sample_Ab->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Secondary_Ab Add Enzyme-Linked Secondary Antibody Wash1->Add_Secondary_Ab Incubate_Bind Incubate Add_Secondary_Ab->Incubate_Bind Wash2 Wash Incubate_Bind->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate (Color Develops) Add_Substrate->Incubate_Color Read_Absorbance Read Absorbance Incubate_Color->Read_Absorbance End End Read_Absorbance->End

References

Validation & Comparative

A Comparative Guide to the Potency and Efficacy of N-Allylnoriso-LSD and LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of N-Allylnoriso-LSD (AL-LAD) and lysergic acid diethylamide (LSD), two structurally related lysergamide (B1675752) psychedelics. The following sections present a comprehensive analysis of their receptor binding affinities, in vitro functional activity at the serotonin (B10506) 2A (5-HT2A) receptor, and in vivo potency, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the potency and efficacy of AL-LAD and LSD.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorAL-LADLSDReference
Serotonin
5-HT2A ([3H]ketanserin)8.1-[1]
5-HT2A ([125I]-R-DOI)3.4-[1]
Dopamine
D1189Lower Affinity than AL-LAD[1]
D212.3Lower Affinity than AL-LAD[1]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro 5-HT2A Receptor Functional Activity

AssayParameterAL-LADLSDReference
β-arrestin 2 RecruitmentEfficacy (Emax)Most efficacious agonist testedHigh efficacy[2]
miniGαq RecruitmentEfficacy (Emax)High efficacyHigh efficacy[2]

Table 3: In Vivo Potency

AssayParameterAL-LADLSDReference
Mouse Head-Twitch Response (HTR)ED50 (nmol/kg)174.9132.8[1]
Rat Drug DiscriminationED50 (nmol/kg)1346[1]

Lower ED50 values indicate higher potency.

Comparative Analysis

This compound (AL-LAD) and LSD exhibit distinct profiles in terms of receptor binding, in vitro functional activity, and in vivo potency.

Potency:

In vivo studies reveal a nuanced picture of potency. In the mouse head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic effects, AL-LAD was found to be slightly less potent than LSD, with a higher ED50 value of 174.9 nmol/kg compared to LSD's 132.8 nmol/kg[1]. Conversely, in a rat drug discrimination paradigm, where animals are trained to recognize the subjective effects of a drug, AL-LAD was significantly more potent than LSD, with an ED50 of 13 nmol/kg versus 46 nmol/kg for LSD[1]. This suggests that while the hallucinogenic-like effects in mice may require a slightly higher dose of AL-LAD, its subjective effects in rats are more potent than those of LSD.

Efficacy:

At the molecular level, both AL-LAD and LSD are potent agonists at the 5-HT2A receptor, the primary target for their psychedelic effects. A key study investigating the functional selectivity of these compounds found that in a β-arrestin 2 recruitment assay, AL-LAD was the most efficacious agonist tested, even more so than LSD[2]. Both compounds also demonstrated high efficacy in a miniGαq recruitment assay, which measures the activation of the Gq protein signaling pathway[2]. This pathway is believed to be central to the psychedelic effects of these compounds.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation:

    • Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from either cultured cells or animal brain tissue (e.g., rat frontal cortex)[1].

    • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes.

    • The pellet is washed and resuspended in the assay buffer.

  • Competition Binding:

    • A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [125I]-R-DOI for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AL-LAD or LSD)[1].

  • Incubation and Filtration:

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (β-arrestin and miniGαq Recruitment)

Objective: To measure the functional activity (efficacy and potency) of a test compound at a G protein-coupled receptor (GPCR).

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured and transiently transfected with plasmids encoding the 5-HT2A receptor and the components of the BRET-based biosensors for β-arrestin 2 or miniGαq recruitment[2].

  • Assay Procedure:

    • Transfected cells are plated in 96-well plates.

    • The cells are then stimulated with varying concentrations of the test compound (AL-LAD or LSD).

  • Signal Detection:

    • The bioluminescence resonance energy transfer (BRET) signal is measured using a microplate reader. The BRET signal is generated upon the recruitment of either β-arrestin 2 or miniGαq to the activated 5-HT2A receptor.

  • Data Analysis:

    • The concentration-response curves are generated, and the EC50 (potency) and Emax (efficacy) values are determined by non-linear regression.

Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo hallucinogen-like effects of a compound in mice.

Methodology:

  • Animals:

    • Male C57BL/6J mice are commonly used for this assay[1].

  • Drug Administration:

    • Mice are administered with various doses of the test compound (AL-LAD or LSD) or a vehicle control, typically via intraperitoneal (i.p.) injection.

  • Observation Period:

    • Immediately following injection, the mice are placed in individual observation chambers.

    • The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30 minutes)[1].

  • Data Analysis:

    • The dose-response relationship for the induction of head twitches is analyzed using non-linear regression to determine the ED50 value, which is the dose that produces 50% of the maximal response.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (LSD or AL-LAD) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream HTR_Workflow start Start drug_prep Prepare Drug Solutions (AL-LAD or LSD) start->drug_prep animal_acclimation Acclimate Mice to Observation Chambers drug_prep->animal_acclimation drug_admin Administer Drug or Vehicle (i.p. injection) animal_acclimation->drug_admin observation Observe and Count Head Twitches (e.g., 30 min) drug_admin->observation data_analysis Analyze Data (Calculate ED50) observation->data_analysis end End data_analysis->end

References

A Comparative Analysis of N-Allylnoriso-LSD and AL-LAD for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological nuances of psychedelic compounds is paramount for the advancement of novel therapeutics. This guide provides a detailed comparative analysis of two lysergamide (B1675752) analogs, N-Allylnoriso-LSD and AL-LAD (6-allyl-6-nor-lysergic acid diethylamide), focusing on their pharmacological profiles, receptor binding affinities, and functional activities. The information presented herein is supported by available experimental data to facilitate an objective comparison.

This analysis highlights the significant differences in the pharmacological profiles of AL-LAD and this compound, stemming from the stereochemistry of their lysergamide core. While AL-LAD is a potent psychedelic compound with high affinity for key serotonin (B10506) receptors, available data on the parent compound, iso-LSD, suggests that this compound is likely to exhibit significantly lower affinity and functional activity at these receptors.

I. Pharmacological Profile: A Tale of Two Isomers

The fundamental difference between AL-LAD and this compound lies in the stereochemical configuration at the C-8 position of the ergoline (B1233604) ring system. AL-LAD is a derivative of nor-LSD, which retains the 8β-configuration of d-lysergic acid, a key structural feature for psychedelic activity. In contrast, this compound is a derivative of nor-iso-LSD, which possesses an 8α-configuration. This seemingly minor structural alteration has profound implications for the pharmacological activity of these compounds.

AL-LAD is recognized as a potent psychedelic agent, known to interact with serotonin 5-HT1 and 5-HT2 receptors, as well as dopamine (B1211576) D1 and D2 receptors[1]. It acts as a potent full agonist at the 5-HT2A receptor, the primary target for classic psychedelics[1]. Subjective reports describe its effects as similar to LSD but with a shorter duration of 6 to 8 hours[1].

This compound , on the other hand, is the N-allyl derivative of nor-iso-LSD. Its parent compound, iso-LSD, is considered inactive as a psychedelic in humans, even at doses significantly higher than the active dose of LSD[2]. Iso-LSD exhibits a 10- to 30-fold lower affinity for serotonin receptors compared to LSD[2]. While direct pharmacological data for this compound is scarce in the scientific literature, structure-activity relationships of lysergamides suggest that it would likely share the low-affinity profile of iso-LSD.

II. Quantitative Analysis: Receptor Binding and Functional Potency

The following tables summarize the available quantitative data for AL-LAD. Due to the lack of published experimental data for this compound, its values are estimated based on the known properties of iso-LSD and general structure-activity relationships of lysergamides.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

ReceptorAL-LADThis compound (Estimated)
5-HT2A 3.4 - 8.1[3]>200
Dopamine D1 189 (K0.5)[3]Likely low µM range
Dopamine D2 12.3 (K0.5)[3]Likely low µM range

Note: Lower Ki values indicate higher binding affinity. K0.5 represents the concentration for half-maximal affinity.

Table 2: Comparative In Vivo Potency

AssayAL-LADThis compound (Estimated)
Head-Twitch Response (ED50) 174.9 nmol/kg[4]Inactive or very low potency
Drug Discrimination (vs. LSD) ~3.5x more potent than LSDUnlikely to substitute for LSD

III. Experimental Protocols

A. Radioligand Binding Assay for Serotonin Receptors

This assay is employed to determine the binding affinity of a compound to specific receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A) are prepared from cultured cells (e.g., HEK293 cells) transfected with the receptor gene.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (AL-LAD or this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

B. Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral proxy in rodents for 5-HT2A receptor activation and potential hallucinogenic effects in humans.

Methodology:

  • Animal Subjects: Male C57BL/6J mice are commonly used.

  • Drug Administration: Mice are administered with varying doses of the test compound (e.g., AL-LAD) or a vehicle control, typically via intraperitoneal (IP) injection.

  • Observation: Following administration, the mice are placed in an observation chamber, and the number of head-twitches is counted for a defined period (e.g., 30 minutes). A head-twitch is characterized by a rapid, rotational movement of the head.

  • Data Analysis: The dose-response relationship is analyzed to determine the median effective dose (ED50), which is the dose that produces a head-twitch response in 50% of the animals or elicits a half-maximal response.

C. Drug Discrimination Studies in Rats

This behavioral assay assesses the subjective effects of a novel compound by determining if it can substitute for a known drug of abuse, such as LSD.

Methodology:

  • Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the administration of a specific drug (e.g., LSD) with pressing one lever (the "drug" lever) and the administration of a vehicle (saline) with pressing the other lever (the "saline" lever)[5][6].

  • Testing Phase: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered a test compound (e.g., AL-LAD).

  • Data Collection: The lever on which the rat predominantly presses after receiving the test compound is recorded.

  • Data Analysis: If the rats press the "drug" lever, it indicates that the test compound has subjective effects similar to the training drug ("full substitution"). The potency of the test compound is determined by the dose required to produce this effect.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows discussed.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Ligand AL-LAD Receptor 5-HT2A Receptor Ligand->Receptor Agonist Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (Psychedelic Effects) Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT2A receptor signaling pathway activated by AL-LAD.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes with 5-HT2A Receptors B Incubate Membranes with Radioligand and Test Compound (AL-LAD or this compound) A->B C Separate Bound and Unbound Radioligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Experimental workflow for a radioligand binding assay.

G cluster_logic Comparative Logic of Psychedelic Potential Start Compound C8_Config C-8 Stereochemistry Start->C8_Config Beta 8β (LSD-like) C8_Config->Beta AL-LAD Alpha 8α (iso-LSD-like) C8_Config->Alpha This compound High_Affinity High 5-HT2A Affinity Beta->High_Affinity Low_Affinity Low 5-HT2A Affinity Alpha->Low_Affinity Psychedelic High Psychedelic Potential (e.g., AL-LAD) High_Affinity->Psychedelic Non_Psychedelic Low/No Psychedelic Potential (e.g., this compound) Low_Affinity->Non_Psychedelic

Caption: Logical relationship of stereochemistry to psychedelic potential.

V. Conclusion

The comparative analysis of this compound and AL-LAD reveals a stark contrast in their pharmacological profiles, primarily dictated by the stereochemistry at the C-8 position of the ergoline nucleus. AL-LAD is a potent psychedelic with high affinity for the 5-HT2A receptor, making it a compound of interest for research into the therapeutic potential of serotonergic hallucinogens. Conversely, based on the inactivity of its parent compound iso-LSD, this compound is predicted to have low affinity for serotonin receptors and is unlikely to possess significant psychedelic properties. This underscores the critical importance of stereochemistry in the design and development of psychoactive compounds. Further experimental characterization of this compound would be necessary to definitively confirm its pharmacological profile.

References

N-Allylnoriso-LSD Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-Allylnoriso-LSD analogs, focusing on their interactions with serotonin (B10506) receptors. The information presented herein is supported by experimental data to facilitate objective analysis and inform future research in the fields of neuroscience and drug development.

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. Modifications to the LSD scaffold have led to the synthesis of numerous analogs, providing valuable tools to probe the molecular pharmacology of serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for psychedelic action. This guide focuses on a specific class of these analogs: this compound and its related N-substituted counterparts. By systematically comparing their binding affinities and functional potencies, we can elucidate the structural determinants of their activity.

Comparative Analysis of Receptor Binding Affinities

The affinity of a compound for a specific receptor is a critical determinant of its pharmacological effects. The following table summarizes the binding affinities (Ki, in nM) of iso-LSD, this compound (AL-LAD), and other relevant N-substituted analogs at various serotonin and dopamine (B1211576) receptors. Lower Ki values indicate a higher binding affinity.

Compound5-HT1A5-HT2A5-HT2CD1D2
iso-LSD >1000245>1000--
AL-LAD -3.4 - 8.1[1]-189[1]12.3[1]
ETH-LAD High Affinity5.1High Affinity22.14.4
PRO-LAD High AffinityHigh AffinityHigh Affinity--
LSD -----

Data for iso-LSD from Nichols, D. E. (2018). The binding of iso-LSD to serotonin receptors is significantly lower than that of d-LSD. Data for AL-LAD from a 2017 study by Brandt et al.[1] Data for ETH-LAD from a 2017 study by Brandt et al. PRO-LAD is known to have high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, though specific Ki values were not readily available in the reviewed literature. LSD data is provided as a benchmark for comparison.

Comparative Analysis of Functional Potency

Functional potency (EC50) and efficacy (Emax) are crucial parameters for understanding the biological response elicited by a ligand. The table below presents available data on the functional activity of this compound analogs, primarily from in vivo behavioral assays such as the head-twitch response (HTR) in mice, which is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

CompoundAssayPotency (ED50, nmol/kg)Relative Potency to LSD
AL-LAD Mouse Head-Twitch Response174.9Slightly less potent
ETH-LAD Rat Drug DiscriminationMore potent (1.6-2.3x)More potent
PRO-LAD Rat Drug DiscriminationSimilar to LSDEquipotent
LSD Mouse Head-Twitch Response132.8-

Data for AL-LAD and LSD HTR from Brandt et al. (2017). Data for ETH-LAD and PRO-LAD from Hoffman and Nichols (1985).

Structure-Activity Relationship Summary

The data presented in this guide highlights key aspects of the structure-activity relationship for this compound analogs:

  • N6-Substitution: The nature of the substituent at the N6 position of the nor-LSD scaffold significantly influences potency. Small alkyl groups, such as ethyl (in ETH-LAD) and allyl (in AL-LAD), generally maintain or even increase potency compared to the N6-methyl group of LSD. The n-propyl substituent (in PRO-LAD) results in potency comparable to LSD.

  • 5-HT2A Receptor Affinity: N-Allyl and N-ethyl substitutions result in high affinity for the 5-HT2A receptor, which is consistent with their psychedelic-like effects.

  • Dopamine Receptor Affinity: These analogs also exhibit notable affinity for D1 and D2 dopamine receptors, which may contribute to their overall pharmacological profile.

  • iso-LSD Inactivity: The stereoisomer iso-LSD shows significantly reduced affinity for serotonin receptors, underscoring the strict stereochemical requirements for high-affinity binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the 5-HT2A receptor and a typical experimental workflow for determining receptor binding affinity.

G 5-HT2A Receptor Signaling Pathway Ligand This compound Analog Receptor 5-HT2A Receptor Ligand->Receptor Binding G_Protein Gq/11 Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruitment PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Internalization Receptor Internalization Beta_Arrestin->Internalization

Figure 1. 5-HT2A Receptor Signaling Cascade.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (expressing 5-HT receptor) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (this compound analog) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Determination Determine IC50 Value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Figure 2. Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound analogs for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein), [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of mianserin.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound analogs at the 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: this compound analogs.

  • A reference agonist (e.g., serotonin).

  • A plate reader capable of measuring fluorescence or luminescence.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • Compound Addition: Add varying concentrations of the test compounds or the reference agonist to the wells.

  • Signal Detection: Immediately measure the change in fluorescence or luminescence over time using the plate reader. The activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, resulting in a detectable signal.

  • Data Analysis:

    • Determine the peak response for each concentration of the test compound.

    • Plot the response as a function of the log of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

    • The efficacy of the test compound is often expressed as a percentage of the maximal response produced by the reference agonist (e.g., serotonin).

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of N-Allylnoriso-LSD and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines the critical parameters for method validation, provides comparative data from studies on related compounds, and details the experimental protocols necessary to ensure the accuracy, precision, and robustness of a newly developed analytical method.

Comparative Performance of Analytical Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators from validated HPLC methods for LSD and its metabolites are summarized below. These values can be used as benchmarks when developing a method for N-Allylnoriso-LSD.

Table 1: Comparison of Validation Parameters for HPLC and LC-MS/MS Methods for LSD and its Analogs

ParameterHPLC-UV[1][2][3]LC-MS/MS[4]UPLC-MS/MS[5]
Analyte(s) LSDLSD, iso-LSD, O-H-LSD, nor-LSDLSD, iso-LSD, nor-LSD, O-H-LSD
Linearity Range 0.05 - 20.0 µg/mL0.05 - 5 ng/mL (Analyte dependent)10 - 2000 pg/mL (Blood), 20 - 2000 pg/mL (Urine)
Correlation Coefficient (R²) > 0.99Not Specified≥ 0.99
Limit of Detection (LOD) 0.01 µg/mL[1][3]0.01 ng/mL5-10 pg/mL (Blood), 10 pg/mL (Urine)
Limit of Quantification (LOQ) 0.05 µg/mL[1][3]0.05 - 0.1 ng/mL20-50 pg/mL (Blood & Urine)
Intra-assay Precision (RSDr) 4.4%[1][2]4.54% - 5.82%Not Specified
Inter-assay Precision (RSDR) 6.4%[1][2]4.35% - 7.21%Not Specified
Mean Recovery 83.4% - 84.9%[1][2]Not SpecifiedNot Specified
Accuracy Not Specified98.7% - 107%Not Specified

Experimental Protocols

The following are detailed methodologies for key validation experiments, adapted from established protocols for LSD. These should be tailored for the specific characteristics of this compound.

1. Sample Preparation (Based on Blotter Paper Extraction)

  • Objective: To efficiently extract the analyte from the sample matrix.

  • Procedure:

    • Place the sample (e.g., a portion of blotter paper) into a suitable container.

    • Add a defined volume of extraction solvent (e.g., methanol:water, 1:1 v/v).[1][2]

    • Sonication in an ultrasonic bath for a specified time to ensure complete extraction.

    • Centrifuge the sample to pellet any solid material.

    • Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions

  • Objective: To achieve optimal separation of the analyte from potential interferents.

  • Example HPLC System:

    • Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C8, 5 µm (150 mm x 4.6 mm), is a common choice.[1]

    • Mobile Phase: An isocratic mobile phase is often sufficient. The exact composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol) will need to be optimized.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Injection Volume: A 50 µL injection volume is a good starting point.[1]

    • Detection: UV detection at a wavelength of 220 nm has been shown to be effective for LSD.[1] The optimal wavelength for this compound should be determined.

    • Run Time: A run time of around 12 minutes is often adequate.[1]

3. Method Validation Parameters

The following validation characteristics should be assessed according to International Conference on Harmonisation (ICH) guidelines.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank matrix and a matrix spiked with potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Prepare a series of at least five concentrations of this compound standard solutions.[1]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and determine the linear regression equation and the correlation coefficient (R²).[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of analyte is added to a blank matrix and the recovery is calculated.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, with different analysts, and/or on different equipment.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.[1]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Mandatory Visualizations

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev sample_prep Sample Preparation Protocol method_dev->sample_prep hplc_conditions Establish HPLC Conditions method_dev->hplc_conditions validation_protocol Define Validation Protocol sample_prep->validation_protocol hplc_conditions->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an HPLC analytical method.

Logical Relationship of HPLC Method Validation Parameters

Validation Parameters Relationship cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability method {Validated HPLC Method} linearity Linearity (R²) method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (RSD) method->precision lod LOD method->lod loq LOQ method->loq specificity Specificity method->specificity robustness Robustness method->robustness

Caption: Interrelation of key HPLC method validation parameters.

References

Navigating the Analytical Maze: A Comparative Guide to Immunoassay and GC-MS for the Detection of LSD Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of screening and confirmation techniques for N-Allylnoriso-LSD and related compounds for researchers, scientists, and drug development professionals.

Performance Characteristics: A Head-to-Head Comparison

Immunoassays serve as a rapid screening tool, while GC-MS provides a highly specific and sensitive confirmation. The choice of method depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and the need for structural elucidation.

ParameterImmunoassay (for LSD and its analogs)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass
Specificity Can exhibit cross-reactivity with structurally related compounds.[1][2]High, based on retention time and mass fragmentation pattern.[3][4]
Sensitivity (Cut-off) Typically in the range of 0.5 ng/mL for LSD.[1][2]Can achieve limits of detection in the low pg/mL range.
Sample Throughput High, suitable for screening large numbers of samples.[5]Lower, more time-consuming per sample.
Confirmation Presumptive, requires confirmation of positive results.[1]Confirmatory, provides definitive identification.
Metabolite Detection Dependent on antibody specificity; may detect metabolites.[1]Can be targeted to detect parent drug and specific metabolites.
Cost per Sample Generally lower.Generally higher.
Instrumentation Automated immunoassay analyzers.Gas chromatograph coupled with a mass spectrometer.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for immunoassay screening and GC-MS confirmation for LSD and its analogs.

Immunoassay Screening Protocol (Based on commercially available LSD kits)

A typical enzyme-linked immunosorbent assay (ELISA) for LSD detection in urine involves the following steps:

  • Sample Preparation: Urine samples are typically diluted with a buffer provided in the assay kit.

  • Assay Procedure:

    • Aliquots of the diluted samples, calibrators, and controls are added to microplate wells coated with antibodies specific to LSD.

    • An enzyme-conjugated form of LSD is then added to the wells.

    • During incubation, the free drug in the sample and the enzyme-labeled drug compete for binding sites on the antibody.

    • The wells are washed to remove any unbound material.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is inversely proportional to the concentration of the drug in the sample.

  • Data Analysis: The absorbance is read using a microplate reader, and the results are compared to a cut-off calibrator to determine if the sample is positive or negative.

GC-MS Confirmation Protocol (General procedure for LSD analogs)

The confirmation of presumptive positive samples by GC-MS involves a more complex workflow:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine samples are first subjected to enzymatic hydrolysis to release conjugated metabolites.

    • The hydrolyzed sample is then passed through an SPE cartridge to isolate the analytes of interest and remove interfering substances.

    • The analytes are eluted from the cartridge with an organic solvent.

  • Derivatization: The eluted sample is evaporated to dryness and then derivatized, for example, by silylation, to improve the chromatographic properties and thermal stability of the analytes.[6]

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the different compounds in the sample based on their volatility and interaction with the stationary phase of the column.

    • As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer then separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Data Analysis: The identification of the target analyte is based on the retention time of the chromatographic peak and the comparison of its mass spectrum with that of a known reference standard. Quantification is typically performed using a deuterated internal standard.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the relationship between the two methods, the following diagrams are provided.

experimental_workflow cluster_screening Immunoassay Screening cluster_confirmation GC-MS Confirmation Sample Urine Sample Dilution Sample Dilution Sample->Dilution Immunoassay Immunoassay Analysis Dilution->Immunoassay Result Screening Result Immunoassay->Result Positive_Screen Presumptive Positive Result->Positive_Screen If Positive Negative Negative Result->Negative If Negative SPE Solid-Phase Extraction Positive_Screen->SPE Derivatization Derivatization SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Confirmation Confirmed Result GCMS->Confirmation

Figure 1. Experimental workflow for drug screening and confirmation.

This diagram illustrates the typical progression from a rapid immunoassay screen to a more definitive GC-MS confirmation for presumptive positive samples.

cross_validation_logic cluster_comparison Performance Metrics Immunoassay Immunoassay Result Sensitivity Sensitivity Immunoassay->Sensitivity Specificity Specificity Immunoassay->Specificity Accuracy Accuracy Immunoassay->Accuracy CrossReactivity Cross-Reactivity Immunoassay->CrossReactivity GCMS GC-MS Result (Gold Standard) GCMS->Sensitivity GCMS->Specificity GCMS->Accuracy

Figure 2. Logical relationship in a cross-validation study.

This diagram outlines the key performance metrics that are evaluated when cross-validating a screening method like an immunoassay against a "gold standard" confirmatory method like GC-MS.

Conclusion

The combination of immunoassay screening and GC-MS confirmation provides a powerful and reliable approach for the detection of this compound and other LSD analogs. While immunoassays offer a rapid and cost-effective means of initial screening, their potential for cross-reactivity necessitates confirmation of positive results by a more specific method.[1][5] GC-MS provides the high specificity and sensitivity required for unambiguous identification and is considered the gold standard for confirmation. A thorough understanding of the principles, strengths, and limitations of each technique is essential for accurate data interpretation and informed decision-making in research, clinical, and forensic settings.

References

A Comparative Guide to the In Vitro Metabolism of N-Allylnoriso-LSD and LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two lysergamides: the well-characterized psychoactive compound d-lysergic acid diethylamide (LSD) and its analogue, N-Allylnoriso-LSD (AL-LAD). Understanding the metabolic fate of these compounds is crucial for the development of reliable analytical methods and for assessing their pharmacokinetic profiles. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of the metabolic pathways.

Executive Summary

In vitro studies reveal that both LSD and this compound undergo extensive metabolism, primarily through reactions mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes for both compounds include N-dealkylation and hydroxylation. For LSD, major metabolites include 2-oxo-3-hydroxy-LSD (O-H-LSD) and nor-LSD. This compound metabolism also involves hydroxylation of the lysergamide (B1675752) core and the N6-allyl group, as well as N-dealkylation. The primary enzymes responsible for these transformations for both compounds are CYP1A2 and CYP3A4.

Quantitative Metabolic Profile Comparison

The following table summarizes the identified in vitro metabolites for this compound and LSD based on studies using pooled human liver S9 fractions and human liver microsomes.

FeatureThis compound (AL-LAD)LSD
Primary Metabolic Reactions N-dealkylation, HydroxylationN-dealkylation, N-demethylation, Aromatic Hydroxylation, Oxidation
Identified Metabolites Hydroxy-AL-LAD, N-deallyl-AL-LAD (nor-LSD)2-oxo-3-hydroxy-LSD (O-H-LSD), nor-LSD, lysergic acid ethylamide (LAE), 13- and 14-hydroxy-LSD
Key Metabolizing Enzymes CYP1A2, CYP3A4CYP1A2, CYP2C9, CYP2E1, CYP2D6, CYP3A4

Metabolic Pathways

The metabolic pathways for both compounds are complex, involving multiple enzymatic steps. The diagrams below illustrate the primary routes of metabolism.

LSD_Metabolism cluster_lsd LSD Metabolism LSD LSD Nor_LSD nor-LSD (N-demethylation) LSD->Nor_LSD CYP2D6, 2E1, 3A4 OH_LSD 2-oxo-3-hydroxy-LSD (Oxidation & Hydroxylation) LSD->OH_LSD CYP1A2, 2C9, 2E1, 3A4 LAE LAE (N-deethylation) LSD->LAE CYP Enzymes

Caption: Postulated metabolic pathway of LSD.

AL_LAD_Metabolism cluster_al_lad This compound (AL-LAD) Metabolism AL_LAD AL-LAD Hydroxy_AL_LAD Hydroxy-AL-LAD (Hydroxylation) AL_LAD->Hydroxy_AL_LAD CYP1A2, CYP3A4 Nor_LSD_from_AL_LAD nor-LSD (N-deallylation) AL_LAD->Nor_LSD_from_AL_LAD CYP1A2, CYP3A4

Caption: Postulated metabolic pathway of this compound.

Experimental Protocols

The following methodologies are representative of the in vitro studies conducted to elucidate the metabolism of this compound and LSD.

In Vitro Incubations with Human Liver Fractions

A common approach to studying drug metabolism involves incubating the compound of interest with human liver preparations, such as microsomes or S9 fractions, which contain the necessary metabolic enzymes.

1. Preparation of Incubation Mixtures:

  • Liver Fractions: Pooled human liver S9 fraction or human liver microsomes are used as the enzyme source. These are thawed at 37°C before use.

  • Cofactors: A cofactor mix is prepared to support the enzymatic reactions. A typical mix for CYP-mediated reactions includes NADP+, isocitrate, and isocitrate dehydrogenase in a phosphate (B84403) buffer (pH 7.4) with magnesium chloride. For reactions involving glucuronidation, UDP-glucuronic acid is added.

  • Substrate: this compound or LSD is dissolved in an organic solvent like methanol (B129727) to a stock concentration (e.g., 1 mg/mL) and then added to the incubation mixture to a final concentration (e.g., 25 µM). The final organic solvent concentration is kept low (typically below 1%) to avoid inhibiting enzyme activity.

2. Incubation Conditions:

  • The reaction is initiated by adding the substrate to the pre-warmed incubation mixture.

  • Incubations are carried out at 37°C for a specified period, which can range from minutes to several hours (e.g., up to 480 minutes).

  • The reaction is terminated by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins and stop the enzymatic activity.

3. Sample Analysis:

  • After termination, the samples are centrifuged to remove the precipitated proteins.

  • The supernatant, containing the parent drug and its metabolites, is then analyzed using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). This technique allows for the separation, identification, and quantification of the various metabolites.

Enzyme Phenotyping with Recombinant Human CYPs and Inhibition Assays

To identify the specific CYP enzymes responsible for the observed metabolism, two main approaches are used:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which ones produce the metabolites of interest.

  • Inhibition Assays: The compound is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for specific CYP isoforms. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

The workflow for a typical in vitro metabolism study is depicted below.

Experimental_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow Start Start: Prepare Reagents Incubation Incubate Drug with Liver Fraction & Cofactors (37°C) Start->Incubation Termination Terminate Reaction (e.g., cold acetonitrile) Incubation->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-HRMS/MS Centrifugation->Analysis End End: Identify & Quantify Metabolites Analysis->End

Caption: General workflow for in vitro drug metabolism studies.

Conclusion

The in vitro metabolism of this compound and LSD proceeds through similar pathways, primarily involving N-dealkylation and hydroxylation catalyzed by CYP1A2 and CYP3A4. LSD metabolism appears to involve a broader range of CYP enzymes. The methodologies described provide a robust framework for the continued investigation of the metabolic fate of novel psychoactive substances. This comparative data is essential for the forensic identification of these compounds and for predicting potential drug-drug interactions in clinical settings.

Validating N-Allylnoriso-LSD as a 5-HT2A Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of N-Allylnoriso-LSD as a serotonin (B10506) 5-HT2A receptor agonist. Due to the limited availability of public data on this compound, this document outlines the necessary experimental data required for its validation and compares it with established 5-HT2A receptor ligands, including the prototypical psychedelic agonist Lysergic acid diethylamide (LSD), the non-hallucinogenic agonist Lisuride, and the selective agonist DOI.

Data Presentation: Comparative Ligand Profiling at the 5-HT2A Receptor

A thorough validation of this compound necessitates the determination of its binding affinity (Ki) and functional potency (EC50) and efficacy at the 5-HT2A receptor. The following tables present exemplar data for well-characterized 5-HT2A receptor ligands, illustrating how this compound would be comparatively assessed.

Table 1: Comparative Binding Affinities at the Human 5-HT2A Receptor

CompoundRadioligandCell LineKi (nM)
This compound [³H]ketanserinHEK293Data not available
LSD[¹²⁵I]DOIHEK-293Subnanomolar
LisurideNot specifiedNot specifiedHigh affinity
DOI[¹²⁵I]DOIHEK-293Low nanomolar
Ketanserin (Antagonist)[³H]ketanserinHEK2930.35 - 0.77

Table 2: Comparative Functional Potency and Efficacy at the Human 5-HT2A Receptor (Calcium Mobilization Assay)

CompoundAssay ReadoutCell LineEC50 (nM)Efficacy (% of 5-HT response)
This compound Calcium FluxHEK293Data not availableData not available
LSDInositol Phosphates3T3 Cells7.2Partial Agonist (64.5%)
LisurideInositol Phosphates3T3 Cells17Partial Agonist
DOIIP-1 FormationHEK-293~40Full Agonist

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key in vitro assays used to characterize 5-HT2A receptor agonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin, a high-affinity 5-HT2A receptor antagonist.

  • Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM ketanserin) to determine non-specific binding.

  • Test Compound: this compound at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound.

  • The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the functional potency and efficacy of a compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 and maximal efficacy of this compound in activating the Gq-mediated signaling pathway of the 5-HT2A receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound at a range of concentrations.

  • Reference Agonist: Serotonin (5-HT) for comparison.

  • Instrumentation: Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cells are plated in a 96-well plate and incubated overnight.

  • The cells are loaded with a calcium-sensitive dye.

  • The baseline fluorescence is measured.

  • The test compound or reference agonist is added to the wells.

  • The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

  • The EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy (relative to the response of a reference agonist like 5-HT) are determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily signals through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). It can also engage β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as distinct downstream signaling events.

5-HT2A Receptor Signaling Pathways cluster_Gq Gq/11 Pathway cluster_Arrestin β-Arrestin Pathway Agonist This compound / 5-HT Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq/11 Receptor->Gq Receptor_b 5-HT2A Receptor (Phosphorylated) Receptor->Receptor_b GRK Phosphorylation PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC bArrestin β-Arrestin Receptor_b->bArrestin Internalization Receptor Internalization bArrestin->Internalization MAPK MAPK Signaling (e.g., ERK) bArrestin->MAPK

Caption: 5-HT2A Receptor Signaling Pathways
Experimental Workflow for 5-HT2A Receptor Agonist Validation

The validation of a novel 5-HT2A receptor agonist follows a structured workflow, from initial binding studies to functional characterization.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 Downstream Analysis cluster_2 Outcome Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Calcium Flux, IP Accumulation) (Determine EC50 and Efficacy) Binding->Functional Selectivity Selectivity Profiling (Test against other receptors) Functional->Selectivity Signaling Signaling Pathway Analysis (e.g., β-arrestin recruitment) Selectivity->Signaling InVivo In Vivo Behavioral Models (e.g., Head-twitch response in rodents) Signaling->InVivo Validation Validation as a 5-HT2A Receptor Agonist InVivo->Validation

Caption: Workflow for 5-HT2A Agonist Validation
Comparative Logic for Agonist Classification

The pharmacological profile of a novel compound is understood by comparing its properties to those of known ligands.

Caption: Comparative Analysis Framework

Comparative Receptor Binding Profile of N-Allylnoriso-LSD and Other Ergolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding profiles of N-Allylnoriso-LSD (also known as AL-LAD or N(6)-allyl-6-norlysergic acid diethylamide) and other prominent ergoline (B1233604) derivatives. The information presented is supported by experimental data to facilitate a clear understanding of their pharmacological characteristics.

Ergoline derivatives are a class of compounds known for their diverse pharmacological effects, primarily mediated through their interactions with serotonin, dopamine, and adrenergic receptors. Understanding the specific receptor binding affinities of these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide focuses on the comparative receptor binding profile of this compound, a lesser-known analog of lysergic acid diethylamide (LSD), in relation to other well-characterized ergolines.

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki, in nanomolars) of this compound and other selected ergolines for a range of human and rat receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A5-HT2A5-HT2CD1D2α1Aα2A
This compound (AL-LAD) Similar to LSD3.4 - 8.1[1]-189[1]12.3[1]--
LSD 1.1[2]2.9[2]1.725151337
Bromocriptine ~8.0 (pKi)--~440~8-~8.0 (pKi)
Lisuride 0.52-6--2.0--
Ergotamine -------

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available from the searched sources.

Experimental Protocols

The receptor binding affinity data presented in this guide are primarily determined using in vitro radioligand displacement assays. Below is a generalized, detailed methodology for conducting such an experiment for the 5-HT2A receptor, as an illustrative example.

Protocol: In Vitro Radioligand Displacement Assay for 5-HT2A Receptor

1. Materials and Reagents:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Test Compounds: this compound and other ergoline derivatives of interest.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail and Counter.

2. Cell Culture and Membrane Preparation:

  • Culture the HEK293-5HT2A cells in T175 flasks until they reach 80-90% confluency.

  • Harvest the cells by scraping and centrifuge at 1000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

  • Repeat the centrifugation and resuspension step.

  • Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

3. Radioligand Binding Assay (Competition Assay):

  • Thaw the membrane aliquots on ice.

  • Prepare serial dilutions of the test compounds (this compound and other ergolines) in assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Mianserin (10 µM final concentration).

    • Test Compound: Dilutions of the test compound.

  • Add a constant concentration of [³H]Ketanserin (typically at or near its Kd value) to each well.

  • Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The interaction of ergolines with G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades. The specific pathway activated depends on the G protein subtype (Gs, Gi/o, or Gq) to which the receptor is coupled.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ergoline (Agonist) Receptor GPCR (e.g., D1, 5-HT4, 5-HT6, 5-HT7) Ligand->Receptor G_protein Gs Protein (αs, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response Phosphorylates Targets Gi_Go_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ergoline (Agonist) Receptor GPCR (e.g., D2, 5-HT1, 5-HT5, α2) Ligand->Receptor G_protein Gi/o Protein (αi/o, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Reduced Phosphorylation Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ergoline (Agonist) Receptor GPCR (e.g., 5-HT2, α1) Ligand->Receptor G_protein Gq Protein (αq, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neurotransmission) PKC->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Cell Culture with Receptor Expression B Cell Harvesting A->B C Membrane Preparation (Homogenization & Centrifugation) B->C D Protein Quantification C->D E Assay Setup: Membranes, Radioligand, Test Compound D->E F Incubation to Reach Equilibrium E->F G Filtration to Separate Bound and Free Ligand F->G H Radioactivity Counting G->H I Calculation of Specific Binding H->I J Generation of Competition Curve I->J K Determination of IC50 Value J->K L Calculation of Ki Value K->L

References

A Comparative Guide to the Psychedelic-like Effects of N-Allylnoriso-LSD (AL-LAD) and N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychedelic-like effects of N-Allylnoriso-LSD (AL-LAD), a lysergamide (B1675752) derivative, and N,N-Dimethyltryptamine (DMT), a classic tryptamine. The comparison is based on available preclinical and clinical experimental data, focusing on receptor pharmacology, behavioral responses in animal models, and human psychopharmacology.

Pharmacological Profile and Mechanism of Action

Both AL-LAD and DMT elicit their primary psychedelic effects through agonism at the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Activation of this Gq-coupled receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately modulates neuronal excitability and plasticity, which is believed to underpin the profound changes in perception and consciousness characteristic of these compounds.

While both compounds converge on the 5-HT2A receptor, their broader receptor binding profiles differ, which may contribute to their distinct subjective effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or IC50) of AL-LAD and DMT for key serotonin and dopamine (B1211576) receptors. Lower values indicate a higher binding affinity.

ReceptorAL-LAD (Ki, nM)DMT (Ki / IC50, nM)
5-HT2A 3.4 - 8.1[1]~75 (IC50)
5-HT1A Similar to LSD[3]Binds, value not specified
5-HT2C Data not availableBinds, value not specified
Dopamine D1 189[1]Data not available
Dopamine D2 12.3[1]Data not available

Mandatory Visualization: 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Psychedelic Psychedelic (AL-LAD / DMT) Receptor 5-HT2A Receptor Psychedelic->Receptor Agonist Binding G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Plasticity PKC->Cellular_Response Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces Ca_Release->Cellular_Response

Caption: 5-HT2A receptor activation and downstream signaling cascade.

Preclinical Assessment: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement mediated by 5-HT2A receptor activation. It is a well-established behavioral proxy for hallucinogenic potential in humans, and the potency of a compound to induce HTR correlates strongly with its human psychedelic potency.[4][5]

Data Presentation: In Vivo Potency in Mouse HTR Assay
CompoundPotency (ED50)Notes
AL-LAD 174.9 nmol/kg[6][7]Slightly less potent than LSD in this assay.[2]
DMT Induces HTR[8]A specific ED50 value is not consistently reported in the literature, but its activity in this model is well-documented.
Experimental Protocols: Head-Twitch Response (HTR) Assay

This protocol describes a typical methodology for quantifying the HTR in mice.

1. Animals: Male C57BL/6J mice are frequently used due to their consistent and robust HTR.[9] Animals are group-housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are provided ad libitum.

2. Apparatus:

  • Observation Chamber: A transparent cylindrical chamber (e.g., 15 cm diameter) allows for unobstructed video recording.

  • Recording: A high-resolution camera is mounted above the chamber to record the session for later manual or automated analysis.

  • Automated Detection (Optional): For high-throughput and objective quantification, a small neodymium magnet can be affixed to the mouse's head or ear tag.[9][10] A magnetometer coil surrounding the chamber detects the rapid head movements, which are recorded and analyzed by software.[5][10]

3. Procedure:

  • Habituation: Mice are habituated to the testing room for at least 60 minutes before drug administration.[10]

  • Drug Administration: The test compound (e.g., AL-LAD, DMT) or vehicle control (e.g., saline) is administered, typically via intraperitoneal (IP) injection.[6]

  • Observation Period: Immediately after injection, the mouse is placed in the observation chamber, and its behavior is recorded for a set duration (e.g., 30-60 minutes).

  • Quantification: A trained observer, blind to the treatment condition, counts the number of head twitches. Alternatively, automated software analyzes video or magnetometer recordings to identify and count HTR events based on their characteristic frequency and amplitude.[5]

4. Data Analysis: Dose-response curves are generated by plotting the total number of head twitches against the administered dose. The half-maximal effective dose (ED50), representing the dose required to produce 50% of the maximal response, is calculated using nonlinear regression analysis.[4][5]

Mandatory Visualization: HTR Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Select Animals (e.g., C57BL/6J mice) A2 Habituate to Testing Room (≥1 hr) A1->A2 B1 Administer Compound (IP Injection) A2->B1 B2 Place in Observation Chamber B1->B2 B3 Record Behavior (e.g., 30-60 min) B2->B3 C1 Quantify Head Twitches (Manual or Automated) B3->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate ED50 (Nonlinear Regression) C2->C3

Caption: Workflow for the rodent Head-Twitch Response (HTR) assay.

Human Psychopharmacology and Pharmacokinetics

While both AL-LAD and DMT are potent psychedelics, their pharmacokinetic profiles and resulting subjective experiences are dramatically different. DMT is characterized by a rapid onset and very short duration, whereas AL-LAD has a slower onset and a duration comparable to, though slightly shorter than, LSD.

Data Presentation: Comparison of Human Effects and Pharmacokinetics
ParameterAL-LADDMT
Chemical Class LysergamideTryptamine
Typical Dose 80 - 160 µg (Oral)[2]20 - 50 mg (Inhaled); 0.2 - 0.4 mg/kg (IV)
Route of Admin. Oral[2]Inhalation, Intravenous (IV)
Onset of Effects 15 - 60 minutes[2]15 - 60 seconds (Inhaled/IV)
Peak Effects 2 - 3 hours2 - 5 minutes
Total Duration 6 - 8 hours[2]15 - 30 minutes
Tmax Data not available~2 minutes (IV)
Half-Life (t½) Data not available9 - 12 minutes (IV)
Subjective Effects Often described as highly visual, euphoric, and less introspective or anxiety-provoking than LSD.[2]Intense, immersive experience with complex visual and auditory hallucinations; frequent reports of encountering autonomous entities and entering alternate realities.
Experimental Protocols: Assessment of Subjective Psychedelic Effects

The acute subjective effects of psychedelics in clinical trials are quantified using validated patient-reported outcome measures.

1. Instruments: A variety of questionnaires are used to capture different dimensions of the psychedelic experience. The most common include:

  • Five-Dimensional Altered States of Consciousness Questionnaire (5D-ASC): Measures dimensions such as Oceanic Boundlessness, Dread of Ego Dissolution, and Visionary Restructuralization.[11]

  • Hallucinogen Rating Scale (HRS): Assesses changes in perception, cognition, emotion, and volition.[11]

  • Mystical Experience Questionnaire (MEQ30): Quantifies mystical-type experiences, including feelings of unity, sacredness, and transcendence of time and space.[11]

2. Procedure:

  • Administration: Questionnaires are typically administered to participants at the end of the drug effect period (e.g., 6-8 hours post-administration for AL-LAD, 60 minutes for DMT) to retrospectively rate the experience.

  • Environment: The "setting" is highly controlled. Dosing sessions occur in a comfortable, non-clinical room, often with two trained facilitators present to provide psychological support.

  • Data Collection: Participants complete the questionnaires, and the resulting scores are statistically analyzed to compare the effects of different doses or compounds.

3. Considerations: Expectancy effects and the difficulty of blinding are significant methodological challenges in psychedelic clinical trials.[12][13] The use of active placebos and careful assessment of participant expectations are recommended to improve trial rigor.[12][13]

References

Safety Operating Guide

Navigating the Disposal of N-Allylnoriso-LSD: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of novel compounds like N-Allylnoriso-LSD is a critical component of laboratory safety and regulatory compliance. Given the limited specific information available for this particular lysergamide, a cautious approach grounded in established protocols for hazardous chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Chemical and Safety Profile Overview

Key Chemical Information:

PropertyValue
Chemical Name This compound; 6-Allyl-6-norisolysergic acid diethylamide
CAS Number 176108-44-4
Molecular Formula C22H27N3O
Molecular Weight 349.47 g/mol

Source: MedChemExpress

Core Principles of Chemical Waste Disposal

The disposal of any research chemical, including this compound, must adhere to federal, state, and institutional regulations. The following principles, derived from general hazardous waste management guidelines, should be strictly followed.

Waste Minimization:

  • Order only the smallest necessary quantities of the chemical.

  • Maintain a precise inventory to avoid generating unknown waste.

  • Where feasible, modify experiments to reduce the volume of waste produced.

Container Management:

  • Use sturdy, leak-proof containers that are compatible with the chemical. Plastic containers are often preferred to glass to minimize the risk of breakage.

  • Never mix incompatible waste streams.

  • Keep waste containers securely closed except when adding waste.

  • Ensure containers are no more than 90% full to prevent spills and over-pressurization.

Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name (no abbreviations), quantity or percentage of each constituent, and the date of waste generation.

  • Indicate the appropriate hazard pictograms.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

Experimental Protocol: Disposal of this compound Waste

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Preparation and Labeling:

    • Select a compatible, leak-proof waste container.

    • Affix a completed hazardous waste tag to the container before adding any waste. The tag must include the full chemical name, concentration, and accumulation start date.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is away from heat or ignition sources.

  • Requesting Disposal:

    • Once the container is full (or within institutional time limits for storage), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in the regular trash.

Legal and Regulatory Considerations

It is important to note that LSD is a Schedule I controlled substance under federal law, making its possession, manufacture, and distribution illegal. While the legal status of this compound may be distinct, its structural similarity necessitates careful handling and adherence to all applicable regulations for controlled substances or research chemicals as dictated by the DEA and local authorities.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste in a Designated Container ppe->segregate label Step 3: Label Container with 'Hazardous Waste' & Contents segregate->label store Step 4: Store in Satellite Accumulation Area label->store check_full Is Container Full or Storage Time Limit Reached? store->check_full request_pickup Step 5: Request Waste Pickup from EHS check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No end End: Proper Disposal by EHS request_pickup->end continue_accumulation->store

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling N-Allylnoriso-LSD

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the potent nature of N-Allylnoriso-LSD and its potential for high toxicity, a comprehensive PPE strategy is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. Engineering controls should be the primary means of exposure reduction, with PPE serving as a critical secondary barrier.

Core PPE Requirements:

  • Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination or at regular intervals. Gloves should be powder-free to avoid aerosolization of the compound.

  • Eye Protection: Chemical splash goggles or a full-face shield are necessary to protect the eyes and face from splashes. Standard safety glasses do not provide adequate protection.

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be changed immediately if contaminated.

  • Respiratory Protection: When handling the solid form of the compound or preparing solutions, a NIOSH-approved respirator with a P100 filter is recommended. All work with solid this compound should be performed in a certified chemical fume hood or a glove box.

  • Foot Protection: Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated work area and removed before exiting.

Quantitative Data

Specific toxicological data for this compound is not available. The following table provides LD50 data for the related compound, LSD, to give an indication of its high potency and toxicity. This data should be used for risk assessment purposes with the understanding that this compound may have a different toxicological profile.

CompoundSpeciesRoute of AdministrationLD50Citation
LSDRabbitIntravenous (i.v.)0.3 mg/kg[1][2]
LSDRatIntravenous (i.v.)16.5 mg/kg[1][2]
LSDMouseIntravenous (i.v.)46 mg/kg[1]

Experimental Protocols

General Protocol for Handling Solid this compound and Solution Preparation:

This protocol outlines the general steps for safely handling the solid form of this compound and preparing a stock solution. All steps must be performed within a certified chemical fume hood or glove box.

  • Preparation of the Work Area:

    • Ensure the chemical fume hood or glove box is clean and free of clutter.

    • Cover the work surface with absorbent, disposable bench paper.

    • Gather all necessary equipment, including vials, spatulas, pipettes, and solvent.

    • Prepare a waste container for contaminated disposables within the containment area.

  • Donning PPE:

    • Don all required PPE as outlined above before entering the designated work area.

  • Handling and Weighing the Compound:

    • Carefully transfer the required amount of solid this compound from the stock container to a tared weigh boat or vial using a dedicated spatula.

    • Avoid any actions that could generate dust.

    • Record the exact weight of the compound.

  • Solution Preparation:

    • Add the appropriate solvent to the vial containing the weighed compound.

    • Securely cap the vial and mix gently until the solid is fully dissolved. Sonication may be used if necessary.

  • Post-Handling Procedures:

    • Clean all reusable equipment with an appropriate solvent.

    • Wipe down the work surface with a deactivating solution (e.g., a dilute solution of sodium hypochlorite), followed by a rinse with water.

    • Dispose of all contaminated disposables in the designated waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order it was donned, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

A strict operational plan is necessary to ensure the safe handling and use of this compound. This includes measures for storage, access control, and emergency procedures. The disposal of this compound and all contaminated materials must comply with institutional and regulatory requirements for controlled and hazardous substances.

Operational Plan:

  • Storage: this compound must be stored in a securely locked and labeled container in a designated, restricted-access area.

  • Access Control: Only authorized and trained personnel should have access to the compound. A logbook should be maintained to track the use of the compound.

  • Emergency Procedures:

    • Spill: In case of a small spill, absorb the material with an inert absorbent, decontaminate the area with a suitable deactivating agent, and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact the institutional EHS department immediately.

    • Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. In case of eye contact, flush with copious amounts of water for at least 15 minutes. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.

  • Waste Collection: Contaminated waste should be collected in clearly labeled, sealed containers.

  • Disposal Method: The disposal of this compound waste must be handled by the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve clean_equip Clean Equipment dissolve->clean_equip dispose_waste Dispose of Contaminated Waste clean_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Experimental Workflow for Handling this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, Vials) sealed_solid Seal in Labeled Hazardous Waste Bag solid_waste->sealed_solid liquid_waste Unused Solutions sealed_liquid Collect in Labeled Hazardous Waste Bottle liquid_waste->sealed_liquid ehs_pickup Arrange Pickup by EHS sealed_solid->ehs_pickup sealed_liquid->ehs_pickup incineration Incineration by Certified Facility ehs_pickup->incineration

Caption: Disposal Workflow for this compound Waste.

References

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